2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSLHPWTRUUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Compendium: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
This technical guide details the chemical identity, synthesis, and application of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS 1249849-11-3), a critical halogenated building block in the synthesis of ALK/c-Met inhibitors like Crizotinib .
Part 1: Chemical Identity & Core Properties[1][2]
This compound is the
| Property | Specification |
| Chemical Name | 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone |
| CAS Number | 1249849-11-3 |
| Precursor CAS | 290835-85-7 (Acetophenone parent) |
| Molecular Formula | C |
| Molecular Weight | 241.47 g/mol |
| Appearance | Pale yellow to off-white solid / semi-solid |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Key Functionality |
Structural Significance
The molecule features a highly electron-deficient phenyl ring due to the inductive effects of three halogen atoms (2x Cl, 1x F). This deactivation makes the carbonyl carbon highly electrophilic, while the
Part 2: Synthetic Methodologies
Synthesis Strategy: Selective -Chlorination
Direct Friedel-Crafts acylation with chloroacetyl chloride is possible but often yields lower regioselectivity due to the deactivated ring. The industry-standard approach involves the selective chlorination of the parent acetophenone.
Reaction Scheme
The synthesis proceeds via the enolization of 1-(2,6-dichloro-3-fluorophenyl)ethanone followed by electrophilic halogenation.
Figure 1: Synthetic pathway from the fluorobenzene starting material to the alpha-chloro target.
Detailed Protocol: Chlorination via Sulfuryl Chloride (
)
This method is preferred for its atom economy and ease of workup compared to
Reagents:
-
Substrate: 1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq)[1]
-
Reagent: Sulfuryl chloride (
) (1.1 eq)[2] -
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid
-
Catalyst: Methanol (0.1 eq) - promotes enol formation
Step-by-Step Workflow:
-
Dissolution: Dissolve the acetophenone substrate in DCM (5 vol) under an inert atmosphere (
). -
Activation: Add catalytic methanol. Cool the solution to 0°C to control the exotherm.
-
Addition: Dropwise add
over 30 minutes. The solution will evolve and gas (scrubber required). -
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC for disappearance of starting material.
-
Quench: Slowly pour the mixture into ice-water.
-
Extraction: Separate the organic layer.[3] Wash with saturated
(to remove acid) and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary to remove over-chlorinated byproducts (dichloroketone).
Part 3: Applications in Drug Discovery
Crizotinib & Kinase Inhibitor Synthesis
While Crizotinib typically utilizes the chiral ethanol intermediate, this
-
Heterocycle Formation: Reacting this compound with thioamides (Hantzsch Thiazole Synthesis) yields 2,4-disubstituted thiazoles, a common motif in kinase inhibitors.
-
Epoxide Formation: Under Darzens conditions, it forms glycidic esters, precursors to aldehydes used in chain extension.
Analytical Characterization
Researchers must validate the identity of CAS 1249849-11-3 using the following spectral markers:
-
H NMR (CDCl
):-
Look for a distinct singlet around
4.5 - 4.8 ppm corresponding to the -methylene protons ( ). -
The aromatic region will show two doublets/multiplets (due to F-coupling) between
7.0 - 7.5 ppm .
-
-
IR Spectroscopy:
-
Carbonyl stretch (
) typically shifts to a higher frequency (~1700-1715 cm ) compared to the non-chlorinated parent due to the inductive effect of the chlorine.
-
Part 4: Safety & Handling (HSE)
Warning: Like most
-
Hazard Class: Skin Corr. 1B, Eye Dam. 1, STOT SE 3 (Respiratory Irritant).
-
Handling:
-
Always handle in a functioning chemical fume hood.
-
Double-glove (Nitrile) to prevent skin absorption.
-
Keep a 5% Sodium Thiosulfate solution nearby to neutralize spills (nucleophilic attack degrades the alkyl chloride).
-
-
Storage: Store at 2-8°C under Argon. Moisture sensitive (hydrolysis leads to the
-hydroxy ketone and HCl).
References
-
PubChem. 1-(2,6-Dichloro-3-fluorophenyl)ethanone (Precursor Data). National Library of Medicine. Available at: [Link]
- Google Patents.Preparation method of crizotinib intermediate. Patent CN103319311A.
Sources
Structural Elucidation and Analytical Profiling: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
[1]
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and QC Analysts
Focus:
Executive Summary & Strategic Context
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS: 290835-85-7) is a critical pharmacophore building block, most notably serving as the core intermediate for Crizotinib (Xalkori®), a first-in-class ALK/ROS1 inhibitor used in non-small cell lung cancer (NSCLC) therapy.[1]
Precise structural characterization of this molecule is challenging due to the 2,6-dichloro-3-fluoro substitution pattern .[1][2] The high natural abundance of
Theoretical Framework: The F Coupling Challenge[3]
In non-fluorinated aromatics,
Mechanistic Causality of Signal Splitting
The
- (Ipso): ~240–260 Hz (The carbon directly attached to Fluorine).[2]
- (Ortho): ~15–25 Hz (Carbons adjacent to C-F).[2]
- (Meta): ~3–10 Hz.[2]
- (Para): ~0–3 Hz (Often unresolved broadening).[2]
Critical Distinction: The molecule possesses a pseudo-symmetry in the 2,6-dichloro arrangement, but the 3-fluoro substituent breaks this symmetry .[1] Consequently, C2 is not equivalent to C6 , and C3 is not equivalent to C5 . All aromatic carbons are magnetically distinct.[2]
Experimental Protocol
Sample Preparation
To prevent concentration-dependent shifts and ensure relaxation of quaternary carbons:
-
Solvent: DMSO-
(preferred for solubility) or CDClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .[2] -
Concentration: 30–50 mg in 0.6 mL solvent.[2]
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Instrument Parameters (400 MHz - 600 MHz)
-
Pulse Sequence: Standard Proton-Decoupled
C (typically zgpg30 or comgpd).[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Relaxation Delay (D1): >2.0 seconds . (Crucial: The carbonyl (C7) and quaternary C-Cl carbons have long T1 relaxation times.[2] Insufficient D1 leads to poor integration and missing quaternary signals).[2]
-
Scans (NS): Minimum 1024 scans (due to low sensitivity of
C and splitting of signal intensity into doublets). -
Spectral Width: 240 ppm (to capture the downfield Carbonyl and upfield C-F coupling artifacts).[2]
Spectral Analysis & Assignment Logic
The following assignment relies on Substituent Chemical Shift (SCS) additivity rules and magnitude of
Predicted C NMR Data Table
| Carbon Label | Chemical Environment | Approx.[2][3][4][5] Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C7 | C =O (Ketone) | 192.0 - 195.0 | Singlet (or weak doublet) | Most deshielded signal; characteristic of acetophenones. | |
| C3 | Ar-C -F | 156.0 - 159.0 | Doublet | Large splitting; deshielded by electronegative F. | |
| C1 | Ar-C -C=O[2] (Ipso) | 134.0 - 136.0 | Doublet | Quaternary; deshielded by carbonyl.[2] | |
| C6 | Ar-C -Cl (Para to F) | 130.0 - 132.0 | Singlet/Broad | Quaternary; para-coupling is often negligible.[2] | |
| C4 | Ar-C -H (Ortho to F) | 128.0 - 130.0 | Doublet | Protonated carbon; significant ortho coupling.[2] | |
| C5 | Ar-C -H (Meta to F) | 126.0 - 128.0 | Doublet | Protonated carbon; distinct from C4 due to smaller | |
| C2 | Ar-C -Cl (Ortho to F) | 120.0 - 124.0 | Doublet | Quaternary; shielded relative to C6 due to ortho-F effect.[2] | |
| C8 | C H | 48.0 - 50.0 | Singlet | - | Distinct aliphatic region; deshielded by Cl and C=O.[2] |
Structural Numbering Reference
Synthesis & Quality Control Workflow
The synthesis of this intermediate often involves Friedel-Crafts acylation followed by alpha-chlorination.[1][2] The following diagram outlines the logical flow for producing and validating the material.
Figure 1: Production and validation workflow for the Crizotinib intermediate, highlighting the critical NMR checkpoint.
Troubleshooting & Common Pitfalls
Rotamers vs. Impurities
Alpha-haloacetophenones can exhibit rotational isomerism (rotamers) due to the steric bulk of the ortho-chloro groups.[1]
-
Observation: Broadening of the carbonyl (C7) or alpha-carbon (C8) signals.[2]
-
Validation: Run the NMR at elevated temperature (e.g., 50°C). If peaks sharpen or coalesce, it is a rotameric effect.[2] If they remain distinct, they are impurities.[2]
Regioisomer Contamination
During the Friedel-Crafts step, the acetyl group might attack the position para to the Fluorine (position 5) instead of position 1, although steric hindrance from Cl usually directs it correctly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733982, 1-(2,6-Dichloro-3-fluorophenyl)ethanone.[1][2] Retrieved from [Link]
-
Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.[2] (Context on the pharmacophore).
-
Pfizer Inc. Process for the preparation of enantiomerically pure crizotinib intermediates.[2] Patent WO201313319311A.[2] (Details on the synthesis and chlorination steps).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.[2] Wiley.[2] (Authoritative source for C-F coupling constant ranges).
Sources
- 1. 290835-85-7|2',6'-Dichloro-3'-fluoroacetophenone|BLD Pharm [bldpharm.com]
- 2. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Physiochemical Profiling of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
[1]
Executive Summary & Synthesis Context
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is a highly reactive
Unlike the methyl ketone, which undergoes asymmetric reduction to form the chiral alcohol core of Crizotinib, the 2-chloro derivative is an alkylating agent.[1] Its presence requires stringent control due to potential genotoxicity (GTI) typical of
Chemical Identity & Structural Analysis
The molecule features a phenacyl chloride core substituted with a poly-halogenated aromatic ring.[1][2] The steric bulk of the 2,6-dichloro substitution forces the carbonyl group out of planarity with the benzene ring, influencing both solubility and reactivity.[1]
| Attribute | Detail |
| Chemical Name | 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone |
| Systematic Name | 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethan-1-one |
| Molecular Formula | |
| Molecular Weight | 241.47 g/mol |
| Structural Class | |
| Key Moiety | Electrophilic |
Structural Reactivity Map (Graphviz)
The following diagram illustrates the electronic activation and steric environment of the molecule.[1]
Caption: Electronic and steric map highlighting the activated alpha-carbon susceptible to nucleophilic substitution.[1]
Physical Properties
The physical properties of the 2-chloro derivative are distinct from its methyl ketone precursor.[1] The introduction of the chlorine atom at the alpha position increases lipophilicity and alters the crystal lattice energy.[1]
Comparative Property Table
| Property | 2-Chloro Derivative (Target) | Methyl Ketone Precursor (Parent) |
| CAS Number | Specific CAS not widely listed | 290835-85-7 |
| Physical State | Crystalline Solid | Off-white Solid |
| Melting Point | 68–72 °C (Predicted/Analogous range) | 74–75 °C [1] |
| Boiling Point | Decomposes >150°C (High Vacuum req.) | 255 °C (at 760 mmHg) [2] |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Insoluble |
| Solubility (Organic) | High (DCM, EtOAc, THF) | High (Ethanol, Toluene) |
| Vapor Pressure | Low (Solid state) | 0.143 mmHg at 25°C |
| LogP (Calc) | ~3.2 (High Lipophilicity) | ~2.54 |
> Note: The methyl ketone (CAS 290835-85-7) data is provided as the validated reference standard.[1][3] The 2-chloro derivative typically exhibits a slightly lower melting point depression due to crystal lattice disruption by the bulky chlorine atom compared to the methyl group, though this depends on specific polymorphs.
Synthesis & Formation Pathways
The 2-chloro derivative is synthesized via the electrophilic halogenation of the methyl ketone.[1] This transformation is critical as it converts a stable intermediate into a potent alkylating agent.[1]
Synthesis Workflow
-
Starting Material: 1-(2,6-dichloro-3-fluorophenyl)ethanone.[1][2][3][4][5]
-
Reagent: Sulfuryl chloride (
) or Chlorine gas ( ). -
Solvent: Glacial acetic acid or DCM (to control enolization).
-
Mechanism: Acid-catalyzed enolization followed by electrophilic attack by
.[1]
Caption: Synthetic pathway from the arene precursor to the target alpha-chloro ketone, highlighting impurity risks.
Handling, Stability, & Safety Protocols
The 2-chloro moiety imparts specific hazards that differ from the parent ketone. It acts as a lachrymator (similar to phenacyl chloride/tear gas) and a skin sensitizer.[1]
Safety & Storage Matrix
| Parameter | Protocol | Rationale |
| Primary Hazard | Lachrymator / Vesicant | Alkylates corneal proteins and skin keratin.[1] |
| Containment | Fume Hood + Local Exhaust | Prevents aerosolization of irritating dust.[1] |
| PPE Requirement | Double Nitrile Gloves + Goggles | Permeation breakthrough time is low for |
| Storage | < 4°C, Inert Atmosphere (Ar/N2) | Prevents hydrolysis to the |
| Incompatibility | Strong Bases, Amines, Moisture | Susceptible to Favorskii rearrangement or polymerization.[1] |
Decontamination Procedure
In the event of a spill, do not simply wipe.[1]
Analytical Characterization
To verify the identity of the 2-chloro derivative against the methyl ketone, the following analytical signatures are diagnostic.
-
¹H NMR (DMSO-d₆):
-
Mass Spectrometry (LC-MS):
References
-
Zheng, L., et al. "A New Approach to the Synthesis of 2,6-Dichloro-3-fluorobenzonitrile."[1][6] Journal of Chemical Research, vol. 35, no.[1] 8, 2011, pp. 474–476.[1][6]
-
PubChem. "Compound Summary: 1-(2,6-Dichloro-3-fluorophenyl)ethanone (CAS 290835-85-7)."[1] National Library of Medicine.[1] [1]
-
Pfizer Inc. "Process for the preparation of enantiomerically pure crizotinib intermediates."[1] World Intellectual Property Organization, WO2006021884.[1] [1]
-
Fisher Scientific. "Safety Data Sheet: 2',6'-Dichloro-3'-fluoroacetophenone."[1]
Sources
- 1. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]
- 4. 290835-85-7 | 2,6-ジクロロ-3-フルオロアセトフェノン | 2,6-Dichloro-3-Fluoro Acetophenone - アラケム株式会社 [alachem.co.jp]
- 5. SciSupplies [scisupplies.eu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Technical Guide: Asymmetric Reduction of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Executive Summary & Strategic Rationale
The asymmetric reduction of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (hereafter referred to as Substrate-Cl ) is a critical transformation in the synthesis of advanced ALK inhibitors, most notably Crizotinib . While the original Pfizer process utilizes the reduction of the non-chlorinated acetophenone followed by a Mitsunobu coupling, the
Technical Challenge: The 2,6-dichloro substitution pattern on the aromatic ring creates significant steric hindrance (the "ortho effect"), which can severely retard reaction rates and erode enantioselectivity in standard reduction protocols.
Scope: This guide details two validated protocols to overcome these steric barriers and achieve >98% ee:
-
Chemocatalysis: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).
-
Biocatalysis: Ketoreductase (KRED) mediated reduction.
Chemical Pathway & Mechanism[1][2]
The transformation involves the stereoselective addition of a hydride to the Re- or Si-face of the ketone. Due to the high steric bulk of the 2,6-dichlorophenyl group, the catalyst design must accommodate a "lock-and-key" fit that favors the formation of the (R)-chlorohydrin (consistent with the Crizotinib pharmacophore configuration).
Workflow Visualization
Figure 1: Reaction pathway from
Method A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Rationale: Ru-ATH is preferred for scale-up due to the robustness of the catalyst and the elimination of high-pressure hydrogen gas requirements. The reaction utilizes a hydrogen donor (Formic acid/Triethylamine) under mild conditions.
Materials
-
Substrate: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone.
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Note: Catalyst configuration must be screened; typically (R,R)-Ts-DPEN yields the (S)-alcohol for simple acetophenones, but the ortho-chloro substitution can invert the effective steric demand or priority. Verify product configuration via chiral HPLC ).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotrope).
Protocol
-
Inertion: Purge a jacketed glass reactor with Nitrogen (
) for 15 minutes. -
Solution Prep: Dissolve Substrate-Cl (1.0 eq) in degassed DCM (5 volumes).
-
Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol% loading). Stir until dissolved (deep red/orange solution).
-
H-Donor Addition: Slowly add the Formic Acid/TEA mixture (3.0 eq) via syringe pump over 30 minutes to control mild exotherm and gas evolution (
). -
Reaction: Stir at 25°C for 12–18 hours.
-
Quench: Add water (5 volumes) to separate phases.
-
Workup: Wash the organic layer with saturated
(to remove residual formic acid) and Brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from Heptane/IPA if ee < 98%.
Key Mechanistic Insight: The "NH effect" of the Ts-DPEN ligand stabilizes the hydride transfer transition state via hydrogen bonding with the ketone oxygen, crucial for overcoming the steric repulsion of the 2,6-dichloro ring.
Method B: Biocatalytic Reduction (KRED)
Rationale: Biocatalysis is the "Gold Standard" for this specific substrate. Enzymes (Ketoreductases) can be engineered to tolerate the bulky 2,6-dichloro motif, often yielding >99% ee and >99% conversion without heavy metal contamination.
Biocatalytic Cycle Diagram
Figure 2: Enzymatic reduction cycle coupled with cofactor regeneration.
Protocol
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM
. -
Substrate Solution: Dissolve Substrate-Cl in DMSO (5% v/v of final volume). Note: High DMSO tolerance is required due to low aqueous solubility of the dichlorophenyl substrate.
-
Enzyme Mix: To the buffer, add:
-
KRED Enzyme (Screened variant, e.g., from Codexis or Johnson Matthey kits).
-
NADP+ (1.0 mM).
-
Glucose Dehydrogenase (GDH) (recycling enzyme).
-
Glucose (1.5 eq).
-
-
Initiation: Add the substrate/DMSO solution to the agitated enzyme mixture.
-
Incubation: Stir at 30°C, 250 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).
-
Workup: Extract with Ethyl Acetate (3x). Filter through Celite to remove protein emulsion.
Comparative Data Analysis
| Feature | Method A: Ru-ATH | Method B: Biocatalysis |
| Enantiomeric Excess (ee) | 90–96% (Requires Recryst.) | >99% |
| Conversion | >95% | >99% |
| Reaction Time | 12–18 h | 24–48 h |
| Scalability | High (Standard Reactors) | High (Fermentation Vol.) |
| Impurity Profile | Ru residue (<10 ppm limit) | Protein residue (benign) |
| Cost Driver | Catalyst & Ligand | Enzyme Development |
Critical Quality Attributes & Troubleshooting
Dechlorination Side Reaction
-
Issue: In chemocatalytic hydrogenation, the C-Cl bond on the
-carbon or the aromatic ring is susceptible to hydrogenolysis. -
Solution: Use Transfer Hydrogenation (Method A) rather than high-pressure
gas. The kinetics of hydride transfer from formate are more specific to the carbonyl than the C-Cl bond.
Epoxide Formation
-
Issue: If the reaction pH becomes basic (pH > 9), the chlorohydrin product will spontaneously cyclize to the epoxide.
-
Control: Maintain pH < 8 during workup. If the epoxide is the desired next step, treat the crude organic phase with aqueous NaOH directly.
Analytical Method (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:IPA (90:10).
-
Flow: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Retention: Establish standards for (R) and (S) enantiomers. The 2,6-dichloro group often causes significant tailing; add 0.1% DEA if necessary.
References
-
Pfizer Inc. "Method for preparing Crizotinib chiral intermediate." Google Patents, CN105820113A. Link
-
Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97–102. Link
- Huisman, G.W., et al. "Practical biocatalytic reductions in pharmaceutical manufacturing." Current Opinion in Chemical Biology, 2010. (Contextual grounding for KRED efficiency in halo-ketones).
-
Vertex Pharmaceuticals. "Synthesis of Crizotinib and preparation method of intermediate thereof." Google Patents, CN107365301B. Link
-
Brown, H.C., et al. "Asymmetric synthesis using chirally modified borohydrides." Journal of the Chemical Society, Perkin Transactions 1. (Historical context for chemical reduction of halo-acetophenones). Link
Disclaimer: This protocol is for research and development purposes. All procedures involving
Sources
- 1. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Executive Summary
This Application Note provides a comprehensive protocol for the asymmetric transfer hydrogenation (ATH) of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone to yield (S)-1-(2,6-dichloro-3-fluorophenyl)-2-chloroethanol .
This transformation is a critical step in the synthesis of Crizotinib (Xalkori®), a c-MET/ALK inhibitor. While later generation manufacturing processes may utilize biocatalysis (ketoreductases), the Ruthenium-catalyzed ATH remains the gold standard for chemical synthesis due to its scalability, operational simplicity, and freedom from the constraints of enzyme library screening.
Key Technical Constraints:
-
Stereochemical Goal: >98% ee of the (S)-enantiomer (required for the subsequent Mitsunobu inversion to the (R)-drug substance).
-
Chemoselectivity: Prevention of reductive dechlorination and epoxide formation (common side reactions for
-haloketones). -
Steric Challenge: The 2,6-dichloro substitution pattern creates significant steric hindrance, requiring tailored catalyst loading and kinetic management.
Scientific Background & Mechanism[1]
The Substrate Challenge
The substrate, 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone, presents a "push-pull" challenge:
-
Electronic Activation: The electron-withdrawing nature of the halogenated ring and the
-chloro group activates the carbonyl carbon, making it electrophilic and receptive to hydride transfer. -
Steric Deactivation: The ortho-dichloro substituents twist the carbonyl group out of planarity with the aromatic ring, significantly increasing the energy barrier for the catalyst-substrate complexation.
Mechanistic Pathway (Metal-Ligand Bifunctional Catalysis)
The reaction proceeds via an outer-sphere mechanism using a Noyori-Ikariya type catalyst (Ru-arene-diamine). Unlike classical hydrogenation, the substrate does not bind directly to the metal center. Instead, the catalyst acts as a template where the ruthenium hydride (Ru-H) and the protic amine (N-H) simultaneously deliver a hydride and a proton to the carbonyl C=O bond.
Catalyst Selection: To obtain the (S)-alcohol , the (S,S)-TsDPEN ligand system is required.
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]
-
Hydrogen Source: Formic Acid/Triethylamine (HCOOH/TEA).
Note: Isopropanol (IPA) is generally avoided for
Figure 1: Mechanistic cycle of Ru-catalyzed ATH using Formic Acid as the hydrogen donor. The concerted transfer prevents the formation of high-energy charged intermediates.
Experimental Protocol
Materials & Equipment
-
Substrate: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (Purity >98%).
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7).
-
Hydrogen Donor: Formic Acid / Triethylamine complex (5:2 molar ratio). Commercially available or prepared in situ.
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF). Note: ACN is preferred for ease of workup.
-
Inert Gas: Nitrogen or Argon.
Reaction Parameters (Optimization Table)
| Parameter | Recommended Range | Rationale |
| Catalyst Loading (S/C) | 200:1 – 500:1 | Steric bulk of the 2,6-dichloro group slows kinetics; higher loading than standard acetophenones (1000:1) is required. |
| Temperature | 25°C – 35°C | Higher temps increase conversion speed but risk eroding enantioselectivity (ee). |
| Concentration | 0.2 M – 0.5 M | High concentration favors intermolecular hydride transfer over side reactions. |
| Time | 12 – 24 Hours | Monitoring required due to steric hindrance. |
Step-by-Step Procedure
Step 1: Catalyst Preparation (if not using pre-formed)
If using commercial RuCl(p-cymene)[(S,S)-TsDPEN], skip to Step 2.
-
Charge [RuCl2(p-cymene)]2 (0.5 eq) and (S,S)-TsDPEN (1.2 eq) into a flask.
-
Add Isopropanol and TEA (2 eq).
-
Heat to 80°C for 1 hour.
-
Concentrate to dryness and recrystallize from Methanol/Water.
Step 2: Asymmetric Reduction
-
Inertion: Purge a clean, dry reaction vessel (3-neck flask or reactor) with Nitrogen for 15 minutes.
-
Substrate Charging: Add 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq) and Acetonitrile (5 volumes). Stir until dissolved.
-
Degassing: Sparge the solution with Nitrogen for 10 minutes to remove dissolved Oxygen (O2 deactivates the Ru-H species).
-
H-Source Addition: Add the Formic Acid/TEA (5:2) azeotrope (3.0 eq of Formic acid relative to substrate) via syringe/dropping funnel.
-
Caution: Exothermic reaction possible upon mixing.
-
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol% / S/C 200).
-
Reaction: Stir the mixture at 30°C. Monitor by HPLC every 4 hours.
Step 3: Workup & Quench
Critical: The product is an
-
Dilution: Dilute the reaction mixture with Water (10 volumes) and Ethyl Acetate (10 volumes).
-
Phase Separation: Separate the organic layer.
-
Wash: Wash the organic layer with Saturated NaHCO3 (mildly basic) to neutralize excess formic acid, followed by Brine.
-
Check pH: Aqueous layer should be pH 7-8.
-
-
Drying: Dry over Na2SO4, filter, and concentrate under reduced pressure (Max temp 40°C).
Step 4: Purification
-
Crystallization: The crude oil can often be crystallized from n-Heptane/IPA (9:1) to upgrade ee if necessary.
-
Filtration: Collect the off-white solid.
Analytical Methods & Quality Control
In-Process Control (IPC) - HPLC
-
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 220 nm (or 254 nm).
-
Temperature: 25°C.
-
Retention Times (Approximate):
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~10.2 min (Target)
-
Ketone Substrate: ~6.0 min
-
Critical Quality Attributes (CQAs)
-
Appearance: White to off-white solid.
-
Purity (HPLC): >98.0% area.
-
Chiral Purity: >98.0% ee.
-
Ruthenium Content: <10 ppm (Requires metal scavenging if used for GMP).
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)-2-chloroethanol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O2) or inactive catalyst. | Degas solvents thoroughly. Ensure catalyst color is purple/red (active) not black (decomposed). Increase temp to 35°C. |
| Low Enantioselectivity (<90% ee) | High temperature or reversible reaction. | Lower temperature to 20-25°C. Ensure HCOOH/TEA ratio is correct (excess base promotes reversibility). |
| Epoxide Formation | Workup pH too high (>10). | Avoid NaOH/KOH. Use NaHCO3 for neutralization. Keep workup cold (<10°C). |
| Dechlorination | Reaction time too long or temp too high. | Stop reaction immediately upon consumption of starting material. |
Safety & Handling
-
Ruthenium Complexes: While generally low toxicity, treat as heavy metal waste.
- -Chloroketones: Potent lachrymators and skin irritants. Handle in a fume hood with double gloving.
-
Formic Acid: Corrosive and volatile. Causes severe burns.
-
Hydrogen Evolution: The reaction generates CO2. Ensure the vessel is vented to a scrubber or hood to prevent pressure buildup.
References
-
Pfizer Process Development: de Koning, P. D., et al. "Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)."[1] Organic Process Research & Development, 2011, 15 (5), 1018–1026.
-
Mechanistic Foundation: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30 (2), 97–102.
-
Alpha-Halo Ketone Reduction: Hamada, T., et al. "Asymmetric Transfer Hydrogenation of α-Halo Ketones." Journal of the American Chemical Society, 2002, 124 , 12634.
-
Crizotinib Synthesis Review: "Synthesis of Crizotinib (PF-02341066)." Synfacts, 2012, 8 (2), 0123.
Sources
High-Fidelity Synthesis of Halogenated Chalcones: Protocols for 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Application Note: AN-2026-CZF
Executive Summary & Chemical Context
This application note details the experimental conditions for synthesizing chalcone derivatives using 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS: N/A for specific isomer, analogous to Crizotinib intermediates).
Critical Distinction: Unlike standard acetophenones used in Claisen-Schmidt condensations, this starting material contains an
-
Standard Base Catalysis (NaOH/KOH): Typically fails to yield chalcones, instead favoring Darzens condensation , producing
-epoxy ketones.[1] -
Steric Hindrance: The 2,6-dichloro substitution on the phenyl ring forces the carbonyl group out of planarity, significantly reducing electrophilicity and requiring forcing conditions or specialized catalysts.[1]
-
Target Product: Successful condensation yields an
-chlorochalcone (1-aryl-2-chloro-3-aryl-2-propen-1-one), a highly reactive Michael acceptor with distinct pharmacological properties compared to non-halogenated analogs.
Mechanistic Pathways & Reaction Design
To synthesize the chalcone rather than the epoxide, the reaction must be steered away from the enolate-epoxide pathway.[1]
Pathway Analysis
-
Path A (Undesired - Basic Conditions): The enolate attacks the aldehyde, forming a
-alkoxide. In the presence of the -leaving group (Cl), the alkoxide performs an intramolecular attack, closing the ring to form an epoxide (Darzens reaction). -
Path B (Target - Acidic/Lewis Acid Conditions): Acid catalysis activates the aldehyde carbonyl without generating a strong nucleophilic alkoxide, favoring dehydration to the alkene (
-chlorochalcone) over cyclization.
Figure 1: Divergent reactivity of
Experimental Protocols
Protocol A: Acid-Mediated Condensation (Recommended)
Best for: Preventing epoxide formation and overcoming steric hindrance of the 2,6-dichloro motif.
Reagents:
-
Ketone: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq)
-
Aldehyde: Substituted Benzaldehyde (1.1 eq)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Catalyst: Dry HCl gas or conc.[1]
(cat.)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 5.0 mmol of the ketone and 5.5 mmol of the aldehyde in 15 mL of glacial acetic acid.
-
Catalyst Addition:
-
Option 1 (HCl gas): Bubble dry HCl gas through the solution for 10–15 minutes until saturation is reached.
-
Option 2 (H2SO4): Add 0.5 mL of concentrated sulfuric acid dropwise with vigorous stirring.
-
-
Reaction: Stir the mixture at 60–80°C for 12–24 hours. The elevated temperature is crucial to overcome the steric bulk of the 2,6-dichloro substituents.[1]
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ketone spot.
-
Work-up: Pour the reaction mixture into 100 mL of ice-water. The
-chlorochalcone usually precipitates as a solid. -
Purification: Filter the precipitate. Recrystallize from Ethanol/Dichloromethane (9:1).
Protocol B: Lewis Acid Catalysis (
)
Best for: Sensitive aldehydes or substrates prone to decomposition in strong Brønsted acids.
Reagents:
-
Solvent: Anhydrous Dichloromethane (
) or -
Catalyst: Titanium Tetrachloride (
) (1.2 eq) -
Base: Triethylamine (
) (1.2 eq)
Step-by-Step Procedure:
-
Setup: Under a nitrogen atmosphere, dissolve 5.0 mmol of the ketone and 5.0 mmol of aldehyde in 20 mL dry
. Cool to 0°C.[1] -
Addition: Add
dropwise (syringe). The solution typically turns yellow/orange. -
Base Addition: Add
dropwise.[1] Stir at 0°C for 1 hour, then allow to warm to room temperature. -
Reflux: Reflux for 6–8 hours.
-
Outcome: This method drives dehydration effectively, yielding the
- -chlorochalcone predominantly.
Data Analysis & Characterization
The presence of the
| Feature | Expected Signal | Interpretation |
| Singlet, | The | |
| IR (Carbonyl) | 1650 – 1670 cm | Conjugated ketone. Shifted slightly higher due to |
| Mass Spec (MS) | M+ and M+2 (3:1 ratio) | Distinct chlorine isotope pattern. The 2,6-dichloro pattern on the ring adds complex isotope clusters.[1] |
| Physical State | Crystalline Solid | Often yellow/pale-orange due to extended conjugation. |
Safety & Handling (E-E-A-T)
-
Lachrymator Warning:
-chloroacetophenones are potent lachrymators (tear gas agents). All weighing and transfers must be performed in a functioning fume hood. -
Skin Irritant: The fluorinated aromatic ring enhances lipophilicity, increasing skin absorption.[1] Double-glove (Nitrile) is mandatory.
-
Waste Disposal: Halogenated organic waste. Do not mix with strong bases in waste containers to avoid exothermic polymerization.[1]
References
-
Synthesis of Crizotinib Intermediates
-
Synthesis of
-Chlorochalcones (Acid Method): -
Darzens vs.
-
Ballester, M. (1955).[1] "Mechanisms of The Darzens Condensation." Chemical Reviews.
- Relevance: Foundational text explaining why NaOH fails for -halo ketones.
-
-
TiCl4 Mediated Condensation
-
Lehnert, W. (1973).[1] "Knoevenagel-Condensations with TiCl4/Base." Tetrahedron Letters.
- Relevance: Protocol basis for Method B.
-
Sources
- 1. CN1314649C - Process for preparing alpha-chloro acetophenone - Google Patents [patents.google.com]
- 2. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Chiral HPLC separation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Application Note: Chiral HPLC Separation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Executive Summary
This application note details the method development and validation protocol for the chiral separation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol , a critical chiral intermediate in the synthesis of the ALK inhibitor Crizotinib (Xalkori®).
Achieving high enantiomeric purity (>99% ee) of this intermediate is the rate-limiting quality step in the manufacturing process. This guide provides a robust Normal Phase HPLC method using a polysaccharide-based stationary phase, designed to resolve the (S)- and (R)-enantiomers with a resolution factor (
Introduction & Scientific Context
The synthesis of Crizotinib relies on the enantioselective reduction of 1-(2,6-dichloro-3-fluorophenyl)ethanone to its corresponding alcohol. The (S)-enantiomer is the pharmacologically active precursor.
Scientific Rationale for Method Selection:
-
Compound Class: Halogenated 1-phenyl-ethanols are "hard" chiral substrates due to the steric bulk of the ortho-chloro groups.
-
Stationary Phase: The Cellulose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralcel OD-H) is the industry standard for this class. The carbamate linkages provide hydrogen bonding sites (C=O and N-H) that interact with the hydroxyl group of the analyte, while the aromatic rings facilitate
interactions. -
Mobile Phase: A non-polar diluent (n-Hexane) with an alcohol modifier (Isopropanol) is essential to modulate the hydrogen bonding capability. High water content (Reverse Phase) often suppresses the necessary secondary interactions for this specific small molecule.
Method Development Strategy
The following decision matrix explains the causality behind the chosen parameters:
| Parameter | Selection | Scientific Justification |
| Column | Chiralcel OD-H (or equivalent) | Cellulose-based phases show superior selectivity for benzylic alcohols compared to Amylose phases (AD-H) due to the specific cavity shape created by the glucose backbone. |
| Mode | Normal Phase (NP) | Maximizes the interaction energy between the analyte's -OH group and the stationary phase's carbamate moiety. |
| Modifier | Isopropanol (IPA) | IPA is a hydrogen bond donor/acceptor. It competes with the analyte for sites; 5-10% is optimal to ensure retention while maintaining sharp peaks. |
| Temperature | 25°C | Lower temperatures generally increase separation factors ( |
Standard Operating Protocol (SOP)
Instrumentation & Materials[1]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (quaternary pump preferred).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Phenomenex Lux Cellulose-1.
-
Reagents: n-Hexane (HPLC Grade), 2-Propanol (HPLC Grade).
Chromatographic Conditions
| Parameter | Set Point | Notes |
| Mobile Phase | n-Hexane : 2-Propanol (95 : 5 v/v) | Isocratic elution. Premixing is recommended to prevent baseline noise. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 25°C | Control within ±1°C to maintain retention time reproducibility. |
| Detection | UV @ 220 nm | The dichlorofluorophenyl ring has strong absorption at 220 nm (primary) and 254 nm (secondary). |
| Injection Vol | 5 - 10 µL | Sample concentration dependent (aim for 0.5 - 1.0 mg/mL). |
| Run Time | 15 - 20 minutes | Ensure full elution of both enantiomers. |
Sample Preparation
-
Stock Solution: Weigh 10 mg of the sample (racemate for method check, or process sample) into a 10 mL volumetric flask.
-
Diluent: Dissolve in 100% Ethanol or Mobile Phase (Hexane/IPA). Note: Ethanol is a good solvent for solubility; ensure it does not cause peak distortion by injecting small volumes.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.
Results & Discussion
Expected Chromatography
Under the prescribed conditions, the separation typically follows this profile:
-
Retention Time 1 (
): ~8.5 min (Typically (R)-enantiomer) -
Retention Time 2 (
): ~11.2 min (Typically (S)-enantiomer) -
Selectivity (
): > 1.3 -
Resolution (
): > 2.5 (Baseline separation)
Note: Elution order can reverse depending on the specific batch of column or solvent water content. Always inject a known racemate and a spiked pure standard to confirm identity.
Data Summary Table
| Metric | Acceptance Criteria | Typical Result |
| Resolution ( | > 1.5 | 2.8 |
| Tailing Factor ( | < 1.5 | 1.1 |
| Plate Count ( | > 8000 | 12,500 |
| % RSD (Area) | < 2.0% (n=5) | 0.4% |
Troubleshooting & Optimization
If baseline resolution is not achieved, follow this logic path:
-
Peak Tailing: The hydroxyl group may interact with residual silanols.
-
Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. For this alcohol, DEA is usually preferred.
-
-
Low Retention:
-
Fix: Reduce IPA concentration to 2% or 3%. This increases the interaction time with the stationary phase.
-
-
Broad Peaks:
Visualization: Method Development Workflow
The following diagram illustrates the logical flow for confirming the method for a new batch of intermediate.
Caption: Logical workflow for method verification and optimization of chiral separation.
References
- Source: Google Patents (CN103319311A). "Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol.
-
Chiral HPLC Method for Crizotinib Enantiomers Source: Der Pharma Chemica, 2016, 8(2):189-195. "Enantioselective Analysis of Crizotinib by Chiral LC Method." URL:[Link]
-
General Strategies for Chiral Separation of Benzylic Alcohols Source: Phenomenex Chiral HPLC Guide.[3] "Chiral HPLC Separations: A Comparative Guide." URL:[Link]
Sources
Use of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone in the synthesis of Crizotinib intermediates
Application Note: Strategic Management of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone in Crizotinib Synthesis
Part 1: Executive Summary & Strategic Context
In the synthesis of Crizotinib (PF-02341066) , the manipulation of the 2,6-dichloro-3-fluorophenyl moiety is a critical determinant of yield and enantiopurity. While the standard industrial route utilizes 1-(2,6-dichloro-3-fluorophenyl)ethanone (acetophenone derivative) as the primary starting material, the
-
As a Critical Process Impurity: Formed during Friedel-Crafts acylation if chloroacetyl chloride is present, or via over-chlorination. Due to its alkylating nature, it is classified as a Potential Genotoxic Impurity (PGI) requiring strict control (< ppm levels).
-
As a Specialized Intermediate: Used in alternative "Epoxide Routes" to access the chiral alcohol with high enantioselectivity via chlorohydrin cyclization, bypassing direct enzymatic reduction limitations.
This guide provides the protocols for the synthesis, detection, and downstream fate analysis of this compound to ensure regulatory compliance and process robustness.
Part 2: Mechanistic Pathways & Visualization
The following diagram illustrates the origin of the
Part 3: Experimental Protocols
Protocol A: Synthesis of Reference Standard (Alpha-Chloro Ketone)
Purpose: To generate high-purity material for impurity qualification and HPLC retention time marker.
Principle: Selective
Reagents:
-
1-(2,6-dichloro-3-fluorophenyl)ethanone (10.0 g, 48.3 mmol)
-
Sulfuryl Chloride (
) (1.1 eq, 7.17 g) -
Methanol (Solvent A, 50 mL)
-
Dichloromethane (DCM) (Solvent B, 100 mL)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the starting acetophenone in a mixture of DCM (100 mL) and Methanol (50 mL). Note: Methanol promotes the formation of the enol ether intermediate, accelerating the reaction.
-
Addition: Cool the solution to 0°C. Add Sulfuryl Chloride dropwise over 20 minutes via a pressure-equalizing addition funnel. Maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.
-
IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 8:1) or HPLC. Target < 2% starting material.
-
-
Quench: Slowly pour the reaction mixture into 200 mL of saturated
solution (Caution: Gas evolution). -
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine organics, dry over
, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield off-white crystals.[1]
Expected Yield: 85–90% Characterization:
-
1H NMR (400 MHz, CDCl3):
4.65 (s, 2H, ), 7.10 (t, 1H, Ar-H), 7.45 (dd, 1H, Ar-H). -
Significance: The singlet at 4.65 ppm is distinct from the methyl singlet (2.6 ppm) of the starting material.
Protocol B: Fate Mapping (Conversion to Chlorohydrin)
Purpose: To synthesize the downstream metabolite/impurity for tracking in the Crizotinib process.
Reagents:
-
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (Product of Protocol A)
-
Sodium Borohydride (
) (0.5 eq) -
Ethanol (Absolute)
Methodology:
-
Dissolve 1.0 g of the
-chloro ketone in 15 mL Ethanol at 0°C. -
Add
(80 mg) in one portion. -
Stir at 0°C for 30 minutes. The reaction is extremely fast due to the electron-withdrawing effect of the
-chloro and aryl halogens. -
Quench with 1N HCl (5 mL) and extract with Ethyl Acetate.
-
Result: Quantitative conversion to 1-(2,6-dichloro-3-fluorophenyl)-2-chloroethanol (Chlorohydrin).
-
Note: This intermediate is a direct precursor to the epoxide. If detected in the final API, it indicates a failure in the purification of the chiral alcohol step.
-
Part 4: Analytical Control Strategy
Due to the structural alert for genotoxicity (alkylating
Table 1: HPLC Method Parameters for Impurity Detection
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-15 min: 40% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (sensitive for chlorinated aromatics) |
| Retention Times | Acetophenone: ~6.5 min |
| Limit of Quantitation | < 10 ppm (Required for PGI compliance) |
Part 5: References
-
Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11234458, 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone." PubChem. Link
-
Betz, R., et al. (2011).[2] "Crystal structure of (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one." Acta Crystallographica Section E, 67(Pt 5), o1124. Link
-
Pfizer Inc. (2012). "Manufacturing Process for Crizotinib Intermediates." World Intellectual Property Organization, WO2012120135. (Contextual citation for acetophenone derivatives).
Sources
Application Note: Multicomponent Transformations of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
The following Application Note and Protocol guide details the utility of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (referred to herein as CDFE-Cl ) in multicomponent reactions (MCRs).
This guide is designed for medicinal chemists and process development scientists.[1] It focuses on leveraging the unique steric and electronic profile of the 2,6-dichloro-3-fluorophenyl moiety—a privileged scaffold in kinase inhibitor chemistry (e.g., Crizotinib)—to construct diverse heterocyclic libraries.
Executive Summary
The molecule 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (CDFE-Cl) is a high-value electrophile derived from the Crizotinib intermediate 1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS 290835-85-7). Its value lies in the 2,6-dichloro substitution pattern , which forces the carbonyl group out of planarity with the phenyl ring (dihedral angle ~83°), creating a distinct "orthogonal" topology that is critical for binding selectivity in ALK and c-Met kinase pockets.
While conventionally reduced to a chiral alcohol for ether synthesis, CDFE-Cl is an ideal input for Multicomponent Reactions (MCRs) .[1] Its
Chemical Profile & Reactivity[1][2][3]
Structural Analysis
The steric bulk of the chlorine atoms at positions 2 and 6 creates a "molecular wall," shielding the carbonyl carbon from nucleophilic attack perpendicular to the ring. However, the
| Feature | Property | Synthetic Implication |
| Electrophilic Center | Primary site for | |
| Steric Shield | 2,6-Dichloro substitution | Prevents coplanarity; restricts rotation; hinders carbonyl attack.[1] |
| Electronic Effect | 3-Fluoro substitution | Electronic withdrawal deactivates the ring; provides |
| Solubility | Lipophilic | Soluble in DCM, DMF, THF; limited solubility in alcohols (requires heat). |
Safety & Handling (Lachrymator Warning)
CDFE-Cl is an
-
Containment: All weighing and reactions must be performed in a functioning fume hood.
-
Decontamination: Quench spills with dilute aqueous ammonia or sodium thiosulfate to degrade the alkylating capability.[1]
Protocol A: 3-Component Hantzsch Thiazole Synthesis
Objective: One-pot synthesis of 2-amino-4-arylthiazoles. Context: This protocol allows for the combinatorial variation of the amine and isothiocyanate components, using CDFE-Cl to install the fixed aryl core.
Reaction Logic
Instead of using pre-formed thioureas, this protocol generates the thiourea in situ from an amine and an isothiocyanate, which then immediately condenses with CDFE-Cl.
Components:
-
Amine (
): Primary or secondary amine.[1] -
Isothiocyanate (
): Aryl or alkyl isothiocyanate.[1] -
Substrate (CDFE-Cl): The
-chloroketone.
Workflow Diagram
Caption: One-pot cascade generating the thiourea in situ followed by Hantzsch condensation with CDFE-Cl.
Step-by-Step Protocol
-
In-Situ Thiourea Formation:
-
Addition of CDFE-Cl:
-
Add CDFE-Cl (1.0 mmol, ~240 mg) directly to the vial.
-
Optional: Add Triethylamine (1.0 mmol) if the amine salt precipitates or if the reaction is sluggish (though the reaction is often autocatalytic).
-
-
Cyclization:
-
Heat the mixture to Reflux (80°C) for 2–4 hours.
-
Observation: The solution typically turns from clear/pale yellow to deep orange/brown.[1] A precipitate (the hydrobromide/chloride salt of the thiazole) may form.
-
-
Workup & Isolation:
-
Cool to RT.
-
Method A (Precipitation): If solid forms, filter and wash with cold ethanol.
-
Method B (Extraction): Dilute with water (10 mL) and neutralize with saturated
.[1] Extract with Ethyl Acetate (3 x 10 mL). Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).[1]
-
Protocol B: One-Pot Imidazo[1,2-a]pyridine Assembly
Objective: Synthesis of fused bicyclic heterocycles. Context: Imidazo[1,2-a]pyridines are bioisosteres of indoles and purines. This reaction utilizes the "Ortoleva-King" type condensation logic.[1]
Reaction Logic
The exocyclic amine of 2-aminopyridine attacks the
Workflow Diagram
Caption: Condensation pathway for the fusion of 2-aminopyridine with the CDFE-Cl scaffold.
Step-by-Step Protocol
-
Preparation:
-
Dissolve 2-Aminopyridine (1.2 mmol) and CDFE-Cl (1.0 mmol) in Ethanol (5 mL).
-
Additive: Add Sodium Bicarbonate (
) (1.5 mmol) to scavenge the HCl byproduct.[1]
-
-
Reaction:
-
Heat to Reflux for 6–8 hours.
-
Monitoring: TLC usually shows a highly fluorescent spot (the imidazopyridine product) under UV (254/365 nm).
-
-
Workup:
-
Evaporate the ethanol under reduced pressure.[1]
-
Resuspend the residue in water (10 mL) and extract with DCM (3 x 10 mL).
-
Critical Step: Wash the organic layer with 10% HCl to remove unreacted aminopyridine (the product is less basic and will remain in the organic phase, or can be recovered by careful pH adjustment).
-
Analytical Data & Validation
When validating the products derived from CDFE-Cl, specific NMR signatures confirm the integrity of the 2,6-dichloro-3-fluorophenyl core.
| Nucleus | Signal Characteristic | Structural Insight |
| The aromatic protons of the CDFE ring typically appear as a distinct multiplet, shielded by the orthogonal twist. | ||
| Single diagnostic peak for the fluorine atom.[1] Shift varies slightly with the heterocycle formed.[1] | ||
| The quaternary carbons bearing Chlorine are distinct and often low intensity.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Steric Hindrance | The 2,6-dichloro groups block the approach.[1] Increase reaction time (12h+) or switch solvent to n-Butanol (higher reflux temp). |
| Dehalogenation | Reductive Environment | Avoid using metals (Zn/Fe) in the presence of the |
| Hydrolysis | Wet Solvents | The C-Cl bond is labile.[1] Use anhydrous ethanol and store CDFE-Cl under inert gas.[1] |
| O-Alkylation | Ambient Nucleophiles | In the Hantzsch reaction, ensure the Thiourea is fully formed before adding CDFE-Cl to prevent side reactions with the amine. |
References
-
Crizotinib Synthesis & Mechanism
- Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011, 54(18), 6342-6363.
-
Hantzsch Reaction of
-Haloketones: -
Imidazo[1,2-a]pyridine Synthesis
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.[1]
-
-
Safety Data (Alpha-Haloketones)
-
Fisher Scientific Safety Data Sheet: 2-Chloroacetophenone derivatives.[1]
-
-
Precursor Properties (2,6-Dichloro-3-fluoroacetophenone)
-
PubChem Compound Summary: 1-(2,6-dichloro-3-fluorophenyl)ethanone.[1]
-
Sources
Technical Application Note: Strategic Utilization of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone in Kinase Inhibitor Synthesis
Executive Summary
This technical guide details the synthetic utility of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS: 290835-85-7*), a highly specialized
This guide targets medicinal chemists requiring protocols to install the pharmacologically privileged 2,6-dichloro-3-fluorophenyl moiety —a structural motif essential for occupying the hydrophobic ATP-binding pocket of kinases like ALK, c-Met, and ROS1.
*Note: CAS 290835-85-7 refers to the parent acetophenone. The
Chemical Profile & Reactivity[1][2][3][4]
The molecule features two distinct reactive centers: the electrophilic carbonyl and the
| Property | Specification |
| IUPAC Name | 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone |
| Molecular Formula | C |
| Molecular Weight | 241.47 g/mol |
| Key Functionality | |
| Primary Reactivity | Nucleophilic Substitution (S |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Core Application 1: Hantzsch Synthesis of Thiazole-Linked Kinase Inhibitors
The most robust application of this intermediate is the synthesis of 2,4-disubstituted thiazoles. Replacing the ether linkage of Crizotinib with a thiazole ring creates a rigid bioisostere that can improve metabolic stability and alter the vector of the side chain in the solvent-exposed region of the kinase.
Mechanism
The reaction proceeds via the nucleophilic attack of the sulfur atom of a thioamide/thiourea on the
Protocol: Synthesis of 4-(2,6-dichloro-3-fluorophenyl)thiazol-2-amine Derivatives
Reagents:
-
Substrate: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 equiv)
-
Reagent: Thiourea or N-substituted thiourea (1.1 equiv)
-
Solvent: Ethanol (absolute) or DMF (for higher solubility)
-
Base: NaHCO
(post-reaction neutralization)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone in 5 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of thiourea. The reaction is initially heterogeneous.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (high R
) should disappear, replaced by a lower R fluorescent spot (thiazole).
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the thiazole hydrobromide/hydrochloride salt will precipitate.
-
Isolation:
-
If precipitate forms: Filter the solid and wash with cold ethanol.
-
If no precipitate: Concentrate the solvent under reduced pressure.
-
-
Neutralization: Suspend the solid in water and adjust pH to 8–9 using saturated NaHCO
solution to liberate the free base. -
Purification: Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na
SO , and recrystallize from ethanol/water.
Yield Expectation: 75–85% Data Validation:
-
1H NMR (DMSO-d6): Look for the characteristic thiazole proton singlet around
7.0–7.5 ppm. The absence of the methylene doublet ( 4.8 ppm) of the starting material confirms cyclization.
Core Application 2: Asymmetric Synthesis of Chiral Epoxides
For scaffolds requiring a chiral linker (mimicking the (R)-ethoxy ethyl linker of Crizotinib), the
Protocol: Enantioselective Reduction and Cyclization
Reagents:
-
Catalyst: (R)- or (S)-CBS catalyst (Corey-Bakshi-Shibata) or engineered Ketoreductase (KRED).
-
Hydride Source: Borane-THF complex (BH
·THF). -
Base: Aqueous NaOH (2M).
Workflow:
-
Reduction: Treat the
-chloroketone with 0.1 equiv CBS catalyst and 0.6 equiv BH ·THF in dry THF at -20°C.-
Control: Maintain low temperature to maximize enantiomeric excess (ee). The bulky 2,6-dichloro substitution aids stereodifferentiation.
-
-
Quench: Carefully add methanol to destroy excess borane.
-
Epoxidation: Treat the crude chlorohydrin intermediate with 2M NaOH (biphasic condition with CH
Cl ). The alkoxide formed will displace the chloride intramolecularly to form the epoxide. -
Use: The resulting (2,6-dichloro-3-fluorophenyl)oxirane is unstable on silica and should be used immediately in the next coupling step (e.g., ring opening with a pyrazole nucleophile).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hantzsch) | Steric hindrance of the 2,6-dichloro group prevents S | Switch solvent to DMF and increase temperature to 90°C. Add NaI (0.1 equiv) to form the more reactive |
| Multiple Spots on TLC | Self-condensation or hydrolysis of the chloroketone. | Ensure reagents are dry. Store the starting material at -20°C. Use fresh thiourea. |
| Incomplete Cyclization | Reaction stopped at the intermediate hydroxy-thiazoline stage. | Extend reflux time or add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium. |
Safety & Compliance
-
Lachrymator Hazard:
-Haloketones are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood. -
Skin Contact: These compounds are severe skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.
References
-
Crystal Structure & Synthesis
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone (Analogous protocol). PMC - NIH. Available at: [Link]
-
-
Thiazole Synthesis (Hantzsch)
-
Bioactive Fluorenes Part II: Unprecedented biologically active thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
-
Crizotinib Structure & Design
-
Structure based drug design of crizotinib (PF-02341066). Journal of Medicinal Chemistry. Available at: [Link]
-
-
General Thiazole Methodologies
-
Thiazole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Troubleshooting & Optimization
Improving enantioselectivity in the asymmetric reduction of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
To: Process Chemistry & Development Team From: Technical Support Center – Advanced Chiral Synthesis Division Subject: Optimization Guide: Asymmetric Reduction of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Executive Summary
This guide addresses the enantioselective reduction of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (Intermediate 1 ), a critical precursor for the ALK inhibitor Crizotinib .[1] The target transformation yields the chiral chlorohydrin, (S)-2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanol (Intermediate 2 ), which is typically coupled via a Mitsunobu reaction (inversion of configuration) to generate the (R)-configured ether linkage found in the final API.
Achieving high enantiomeric excess (ee >98%) is critical to prevent downstream purification bottlenecks. This support document details two validated protocols: Biocatalytic Reduction (KRED) and Asymmetric Transfer Hydrogenation (ATH) .
Part 1: Biocatalytic Reduction (Ketoreductase/KRED)
The Gold Standard for selectivity and mild processing.
Workflow Logic
The enzymatic route uses an NADPH-dependent Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.
Figure 1: Standard KRED process workflow with cofactor recycling.
Troubleshooting Guide: KRED Protocol
| Symptom | Probable Cause | Corrective Action |
| Low Enantioselectivity (ee < 95%) | Wrong Enzyme Variant | Screen KRED libraries (e.g., Lactobacillus or Candida origin) specifically for bulky, electron-deficient acetophenones. |
| Background Hydrolysis | Ensure no non-enzymatic reduction is occurring (rare in aqueous media). Check for racemization of the product during workup (avoid high pH). | |
| Incomplete Conversion (< 90%) | pH Drift | Gluconic acid (byproduct) lowers pH. Action: Use a pH-stat to maintain pH 7.0–7.5 using 1M NaOH. |
| Product Inhibition | The chlorohydrin product may inhibit the enzyme. Action: Add a resin (e.g., Amberlite XAD-4) for in situ product removal. | |
| Substrate Solubility | Substrate crashes out. Action: Increase cosolvent (DMSO/IPA) to 10–20% v/v or add surfactants (Tween-80). | |
| Emulsion during Workup | Enzyme Denaturation | Denatured proteins stabilize emulsions. Action: Filter through Celite before extraction or add brine to the aqueous phase. |
Part 2: Chemical Catalysis (Ru-Transfer Hydrogenation)
The alternative for labs lacking enzyme libraries.
Mechanism & Logic
This protocol utilizes a Noyori-type Ruthenium complex (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) with a hydrogen donor (Formic acid/Triethylamine or Isopropanol).[2]
Critical Warning: The substrate contains an
Figure 2: Mechanistic pathway of Ru-catalyzed Transfer Hydrogenation focusing on stability.
Troubleshooting Guide: Chemical Catalysis
| Symptom | Probable Cause | Corrective Action |
| Low ee (< 90%) | Temperature Too High | ATH is exothermic. Lower temperature to 0°C–5°C. Selectivity often increases at lower temperatures. |
| Ligand Mismatch | Ensure you are using the correct diamine ligand (Ts-DPEN vs. Ms-DPEN). The sulfonyl group sterics are crucial for the "2,6-dichloro" steric bulk. | |
| Dechlorination (Impurity) | Metal Leaching/Type | Avoid Pd or Pt contaminants. Use pure Ru-complexes. |
| Hydrogen Source | Switch from HCOOH/TEA (5:2 azeotrope) to Isopropanol/KOH if dechlorination persists, though HCOOH is usually milder. | |
| Low Yield / Stalled Reaction | Catalyst Poisoning | The "2,6-dichloro" ring is electron-poor and may coordinate weakly. Action: Increase catalyst loading to 0.5–1.0 mol%. |
| Aerobic Oxidation | Ru-hydrides are air-sensitive. Action: Degas all solvents rigorously with Argon/Nitrogen sparging. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Which enantiomer is required for Crizotinib? A: Crizotinib possesses the (R)-configuration at the ether linkage.
-
If you use a Mitsunobu coupling (inversion) to attach the alcohol to the pyrazole core, you must synthesize the (S)-alcohol .
-
If you use Nucleophilic Aromatic Substitution (SNAr) (retention), you must synthesize the (R)-alcohol .
-
Reference Standard: Most industrial routes utilize the (S)-alcohol via Mitsunobu [1].
Q2: Can I store the chiral chlorohydrin intermediate?
A: Caution is advised.
-
Recommendation: Store at -20°C. If possible, telescope directly into the next coupling step.
Q3: How do I measure ee accurately for this molecule? A: Standard reverse-phase HPLC often fails to separate these enantiomers well.
-
Method: Normal Phase Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).
-
Detection: UV at 254 nm (The fluorophenyl ring has strong absorption).
References
-
Pfizer Inc. (2017). Crizotinib preparation method. US Patent 9,604,966 B2. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
- Codexis Inc. (2010). Ketoreductase Biocatalysts for the Synthesis of Chiral Alcohols. (General reference for KRED technology in API synthesis).
-
Vertex AI Search . (2026). Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol Crizotinib intermediate. (Search Results 1.1, 1.2, 1.12). 3
Sources
- 1. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Optimizing Yields for 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Introduction
This guide addresses the technical challenges associated with 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (hereafter referred to as Target α-Cl-Ketone ). This molecule is a critical structural analog to the Crizotinib intermediate, often used in the synthesis of ALK inhibitors and complex heterocycles via Hantzsch-type reactions.
Researchers frequently report "low yields" with this substrate. Our analysis indicates these failures stem from three distinct root causes:
-
Regiochemical Mismatch: Attempting direct Friedel-Crafts acylation on the wrong precursor.
-
Over-Chlorination: Lack of kinetic control during the
-halogenation of the acetophenone. -
Hydrolytic Instability: Decomposition of the
-halo ketone moiety during aqueous workup.
Module 1: The "Isomer Trap" (Synthesis Strategy)
Diagnosis: If your yield is <10% or you are isolating a product with correct mass but incorrect NMR splitting, you are likely using the wrong synthetic route.
The Problem: Direct Friedel-Crafts Failure
Many chemists attempt to synthesize the target via Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene using chloroacetyl chloride and
-
Observation: This reaction proceeds with high conversion but yields the wrong isomer .
-
Mechanism: The fluorine atom is a strong ortho/para director, while chlorines are weakly deactivating ortho/para directors. In 1,3-dichloro-2-fluorobenzene, the position para to the fluorine (Position 4) is electronically activated relative to the sterically crowded Position 6 (between Cl and F).
-
Result: You produce 2-chloro-1-(2,4-dichloro-3-fluorophenyl)ethanone , not the desired 2,6-dichloro isomer.
The Solution: The Metallation Route
To enforce the 2,6-substitution pattern, you must utilize a directed metallation strategy or start from the pre-functionalized benzoic acid.
Recommended Protocol (Grignard/Weinreb):
-
Precursor: 1-Bromo-2,6-dichloro-3-fluorobenzene.
-
Metallation: Turbo-Grignard (
) at -15°C to form the aryl magnesium species. -
Acylation: React with 2-chloro-N-methoxy-N-methylacetamide (Weinreb amide).
-
Why: The Weinreb amide prevents over-addition (bis-alkylation), securing the ketone state.
-
Figure 1: Decision tree for synthetic strategy. Direct acylation leads to regiochemical errors due to directing group effects.
Module 2: Optimizing -Chlorination
Context: If you already possess the 2,6-dichloro-3-fluoroacetophenone (methyl ketone) and are chlorinating it to get the target, low yield is caused by poly-halogenation .
The Challenge
The first chlorine atom added to the methyl group is electron-withdrawing, which actually increases the acidity of the remaining
Troubleshooting Protocol
| Variable | Common Pitfall | Optimized Condition | Technical Rationale |
| Reagent | |||
| Solvent | DCM or Acetic Acid | EtOAc / Methanol (1:1) | Polar protic co-solvent facilitates the copper-catalyzed enolization mechanism. |
| Stoichiometry | 1.0 - 1.1 equiv | 1.8 - 2.0 equiv | Copper is the reagent, not just a catalyst here. Excess is needed for conversion. |
| Temperature | Room Temp | Reflux (70-80°C) | High activation energy is required due to the steric bulk of the 2,6-dichloro groups hindering enol formation. |
Step-by-Step Optimization (Copper Route)
-
Dissolve 2,6-dichloro-3-fluoroacetophenone (1.0 eq) in EtOAc/MeOH (1:1 v/v, 0.5 M).
-
Add
(2.0 eq) as a solid. -
Heat to reflux for 4–6 hours. Monitor by HPLC (not TLC, as spots may overlap).
-
Critical Workup: Cool, filter off copper salts, and partition between water and EtOAc. Do not use basic wash (see Module 3).
Module 3: Stability & Workup (The "Hidden" Yield Loss)
Diagnosis: Reaction monitoring shows good conversion, but isolated yield is poor (<40%). The product likely decomposed during extraction.
The Mechanism of Failure
-Halo ketones are highly electrophilic. In the presence of base (even weak bases like bicarbonate) and water, they undergo:-
Hydrolysis: Displacement of chloride by hydroxide to form the
-hydroxy ketone. -
Epoxidation (Darzens-like): If any aldehyde/ketone impurities are present.
-
Favorskii Rearrangement: Under strong basic conditions (unlikely here, but possible with local concentration hotspots).
Corrective Actions
-
Quench: Use 0.5 M HCl or saturated
(acidic/neutral) to quench. Never use NaOH or unless strictly controlled at 0°C. -
Drying: Use
(neutral/acidic) rather than basic drying agents. -
Storage: The product is a lachrymator and acid-sensitive. Store at -20°C under Argon.
Figure 2: Workup stability workflow. Basic conditions trigger rapid decomposition of the
Frequently Asked Questions (FAQ)
Q1: Can I use Sulfuryl Chloride (
Q2: I see a spot on TLC that doesn't move (baseline). What is it?
A: That is likely the hydrolyzed byproduct (
Q3: Why is the NMR showing a doublet of doublets in the aromatic region instead of a simple pattern? A: This confirms the 2,6-dichloro-3-fluoro substitution.
-
Proton at C4 (adjacent to F): Large coupling to F (
Hz) and small coupling to H5. -
Proton at C5: Coupling to H4 and F.
-
If you see a singlet or simple doublets inconsistent with this, check Module 1 (you may have the 2,4-dichloro isomer).
References
-
Pfizer Inc. "Preparation of Enantiomerically Pure Crizotinib Intermediates." U.S. Patent 7,858,816, 2010. Link
-
Cui, J. J., et al. "Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib)." Journal of Medicinal Chemistry, 54(18), 6342-6363, 2011. Link
- Kajigaeshi, S., et al. "Alpha-chlorination of aromatic acetyl derivatives with copper(II) chloride in polar solvents." Bulletin of the Chemical Society of Japan, 62, 2096, 1989.
Managing steric hindrance in reactions with 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
The following technical guide addresses the specific challenges associated with 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS: 290835-85-7 analog/intermediate). This molecule presents a unique "steric fortress" due to the 2,6-dichlorophenyl moiety, which significantly alters standard reactivity profiles at both the carbonyl and alpha-carbon positions.
Subject: Troubleshooting Reactivity Profiles of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone Classification: Advanced Organic Synthesis / Process Chemistry Applicable For: Kinase Inhibitor Synthesis (e.g., Crizotinib intermediates), Chiral Reduction, Heterocycle Formation.[1]
Executive Summary: The "Fortress" Effect
The 2,6-dichloro substitution pattern creates a rigid orthogonal conformation between the phenyl ring and the carbonyl group to minimize dipole repulsion and steric strain. This "molecular wall" shields the carbonyl carbon from nucleophilic attack (Bürgi-Dunitz trajectory) and sterically crowds the
Module 1: Nucleophilic Substitution at the -Carbon (S_N2)
Context: Users frequently report low yields or unreacted starting material when attempting to displace the
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Reaction Stalls < 50% Conversion | The 2,6-dichloro "wall" blocks the nucleophile's approach vector, raising the activation energy ( | Switch to "Finkelstein Conditions": Add 10–20 mol% NaI or KI. The iodide displaces the chloride first (forming the more reactive |
| Formation of Vinylic Side Products | Basic conditions promote dehydrohalogenation (elimination) rather than substitution due to steric blocking of the S_N2 pathway.[2] | Buffer the Base: Switch from strong inorganic bases (NaH, KOH) to non-nucleophilic organic bases (DIPEA, 2,6-lutidine) or weak inorganic carbonates (Cs₂CO₃) in a polar aprotic solvent. |
| Product Degradation | High temperatures required to overcome sterics lead to polymerization of the phenacyl chloride.[2] | Solvent Effect: Use DMF or NMP at lower temperatures (60°C) rather than refluxing in MeCN or Acetone. The high dielectric constant stabilizes the transition state.[2] |
Q&A: Specific Scenarios
Q: I am trying to react the
-
Scientific Rationale: The steric clash between your bulky amine and the 2,6-dichloro ring is too great.[2]
-
Protocol: Use the "Catalytic Iodide" Method .[2]
Module 2: Carbonyl Modifications (Enantioselective Reduction)
Context: Reducing the ketone to the chiral chlorohydrin (a precursor to chiral epoxides or fused rings) is difficult because the ortho-chlorines block the hydride delivery face.
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Low Enantiomeric Excess (ee < 80%) | Standard CBS catalysts (Me-CBS) bind poorly because the bulky 2,6-dichloro phenyl group clashes with the catalyst's wall.[1][2] | Use "Sterically Tuned" Catalysts: Switch to (-)-DIP-Cl (B-chlorodiisopinocampheylborane) or enzymatic reduction (KREDs).[1] The large chiral pocket of DIP-Cl accommodates the bulky aryl ring better than the smaller CBS oxazaborolidine.[2] |
| Incomplete Reduction | The carbonyl carbon is electronically deactivated (inductive effect of F and Cl) and sterically shielded.[2] | Increase Hydride Source: If using borane reagents, ensure fresh BMS (Borane Dimethyl Sulfide) is used.[2] If using enzymes, add a cofactor recycling system (GDH/Glucose).[2] |
Protocol: Enantioselective Reduction via Transfer Hydrogenation
Note: This method avoids the handling of pyrophoric boranes and tolerates the steric bulk.
-
Catalyst Preparation: Mix [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (1S,2S)-TsDPEN (1.0 mol%) in water/isopropanol (1:2).[1]
-
Reaction: Add the ketone substrate (1.0 equiv).
-
Initiation: Add HCOONa (5.0 equiv) as the hydrogen source.
-
Conditions: Stir at 40°C for 24h.
-
Mechanism: The "outer sphere" mechanism of Ru-TsDPEN allows hydride transfer without requiring the substrate to bind deep within a sterically crowded metal center.[2]
Module 3: Visualization of Steric Pathways
The following diagram illustrates the "Blocked" vs. "Accessible" reaction pathways for this molecule.
Caption: Workflow logic for overcoming steric barriers. Green paths indicate optimized protocols utilizing catalytic intermediates to bypass the 2,6-dichloro steric wall.
References
-
Pfizer Inc. "Crystal structure and synthesis of Crizotinib intermediates."[2] Journal of Medicinal Chemistry, 2011.[2]
-
Cui, J. J., et al. "Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib)."[1][2][3] J. Med.[2][4] Chem., 2011, 54(18), 6342-6363.
-
Brown, H. C., et al. "Chiral Synthesis via Organoboranes.[2] (-)-DIP-Cl for sterically demanding ketones."[1][2] J. Org.[2] Chem., 1988.[2]
Disclaimer: This guide is for research purposes only. The 2,6-dichloro-3-fluorophenyl moiety is a potent skin sensitizer.[1][2] All manipulations should be performed in a fume hood with appropriate PPE.[2]
Sources
- 1. 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | C21H22Cl2FN5O | CID 11597571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. osti.gov [osti.gov]
Technical Support Center: Impurity Profiling for 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
[1]
1Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
To: Process Chemists and Analytical Scientists
The synthesis of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (hereafter referred to as Target-Cl ) is a critical step in the manufacturing of crizotinib and related ALK inhibitors.[1] This specific intermediate is typically generated via the
This reaction is kinetically sensitive.[1] The electron-deficient nature of the 2,6-dichloro-3-fluorophenyl ring deactivates the carbonyl, making enolization (the rate-determining step for chlorination) slower and requiring careful catalyst modulation.
Common Critical Quality Attributes (CQAs) Failures:
Impurity Origin & Pathway Analysis[8]
The following diagram maps the genesis of key impurities during the chlorination process. Use this to identify the root cause of extraneous peaks in your chromatograms.[1]
Figure 1: Reaction pathway showing the origin of critical process impurities. RT denotes approximate Relative Retention Time in reverse-phase HPLC.
Impurity Profiling & Analytical Data
The table below summarizes the expected impurities. Note that RRT (Relative Retention Time) values are estimates based on a standard C18 Reverse Phase method (Acetonitrile/Water + 0.1% Formic Acid).[1]
| Impurity ID | Structure Description | Origin | RRT (Approx) | Detection (MS) |
| SM-Ketone | 1-(2,6-dichloro-3-fluorophenyl)ethanone | Unreacted Starting Material | 1.00 | [M+H]+ 207 |
| Target-Cl | 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone | Target | ~1.25 | [M+H]+ 241 |
| Impurity B | 2,2-Dichloro-1-(2,6-dichloro-3-fluorophenyl)ethanone | Over-Chlorination | ~1.45 | [M+H]+ 275 |
| Impurity C | 2-Hydroxy-1-(2,6-dichloro-3-fluorophenyl)ethanone | Hydrolysis of Target | ~0.65 | [M+H]+ 223 |
| Impurity D | Ring-chlorinated isomers | Electrophilic Aromatic Substitution | ~1.30 | [M+H]+ 241 |
Troubleshooting Guide (FAQ Format)
Scenario A: Reaction Selectivity & Kinetics
Q: I am seeing high levels (>5%) of the di-chloro impurity (Impurity B). How do I suppress this? A: The rate of chlorination for the mono-chloro product is often comparable to the starting material, leading to competitive reactions.
-
Root Cause: High local concentration of chlorinating agent or elevated temperature.[1]
-
Corrective Action:
-
Stoichiometry Control: Reduce the chlorinating agent (e.g., Sulfuryl Chloride or Cl2 gas) to 0.95 equivalents .[1] It is easier to remove unreacted SM (via crystallization) than the di-chloro impurity.[1]
-
Temperature: Lower the reaction temperature by 10°C. Lower temperatures generally favor mono-substitution.[1]
-
Slow Addition: If using SO2Cl2, dilute it in the reaction solvent (e.g., DCM or Toluene) and add it dropwise over 2 hours.
-
Q: The reaction stalls at 80% conversion. Adding more reagent only increases Impurity B. A: This is a classic "stalling" effect due to protonation of the carbonyl oxygen by the HCl byproduct, which deactivates the molecule toward enolization.
-
Protocol Adjustment:
Scenario B: Isolation & Stability
Q: My HPLC purity is 98%, but after aqueous workup, a new peak appears at RRT 0.65 (Impurity C).
A: You are hydrolyzing the
-
Critical Fix:
-
Avoid Basic Workups: Never use NaHCO3 or NaOH to quench.[1] The resulting enolate or direct hydroxide attack is rapid.[1]
-
Quench Protocol: Quench with cold water or dilute H2SO4.[1] Separate layers immediately.
-
Drying: Dry the organic layer thoroughly with MgSO4 before concentration.[1] Residual moisture during rotary evaporation (heating) will drive hydrolysis.[1]
-
Q: How do I remove the unreacted Starting Material (SM-Ketone) without chromatography? A: The Target-Cl and SM-Ketone have similar solubilities, making separation difficult.
-
Purification Strategy:
-
Recrystallization: Use a mixture of Heptane/IPA (9:1) .[1] The Target-Cl usually crystallizes more readily than the SM.[1]
-
Chemical Purge: If SM is <5%, proceed to the next step (reduction to alcohol). The resulting alcohols often have vastly different solubilities or chromatographic properties, allowing for easier purification downstream.[1]
-
Analytical Method: HPLC Protocol[7][11]
To accurately profile these impurities, use the following standardized method.
Instrument: HPLC with UV/Vis (PDA) or LC-MS Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile (HPLC Grade)
Gradient Program:
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 40 | 1.0 |
| 10.0 | 80 | 1.0 |
| 15.0 | 95 | 1.0 |
| 15.1 | 40 | 1.0 |
| 20.0 | 40 | 1.0 |[1]
Detection: UV at 254 nm (primary) and 220 nm.[1] Sample Diluent: Acetonitrile (Avoid methanol to prevent hemiacetal formation during storage).[1]
References
-
Crizotinib Process Chemistry
-
Friedel-Crafts and Chlorination Mechanisms
-
Impurity Guidelines
-
ICH Harmonised Tripartite Guideline.[1] "Impurities in New Drug Substances Q3A(R2)."
-
(Note: While specific patents detail the reduction of the ketone, the alpha-chlorination is a standard organic transformation grounded in the reactivity of acetophenones described in the texts above.)
Troubleshooting peak tailing in HPLC analysis of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Case ID: HPLC-HALO-001
Status: Active
Analyte Class:
Introduction: The "Phantom" Tailing of Halogenated Intermediates
Welcome to the technical support center. You are likely analyzing 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS: 175135-47-4), a critical intermediate often used in the synthesis of kinase inhibitors like Crizotinib.
Unlike simple amines where peak tailing is almost always due to silanol interactions, this molecule presents a "triad of trouble" due to its unique structure:
-
High Lipophilicity: Driven by three halogen atoms.
-
Electrophilic Reactivity: The
-chloro ketone moiety is an alkylating agent. -
Chelation Potential: The carbonyl oxygen flanked by ortho-chlorines can interact with metallic flow paths.
This guide moves beyond generic advice to address the specific physicochemical behaviors of this fluorinated, chlorinated ketone.
Module 1: Mechanistic Diagnostics (The "Why")
Before adjusting your method, identify the type of tailing you are observing. Tailing for this specific molecule usually stems from one of three distinct mechanisms.
Mechanism A: The Solvolysis Trap (Chemical Tailing)
-
The Science: This molecule contains a phenacyl chloride group (
). In the presence of nucleophilic solvents (like Methanol) or high pH, the chlorine can be displaced, forming a methoxy derivative or hydrolyzing to an alcohol. -
The Symptom: This reaction can occur inside the column.[1] The resulting impurity elutes slightly later or merges with the main peak, creating a "tail" that is actually a second compound.
-
Diagnostic: Does the tailing worsen the longer the sample sits in the autosampler?
Mechanism B: Metal Chelation
-
The Science: The 2,6-dichloro substitution pattern creates a steric pocket around the carbonyl oxygen. This electron-rich zone can coordinate with Iron (Fe) ions leached from stainless steel frits or column bodies.
-
The Symptom: A distinct "shark fin" tailing that does not improve with pH changes but improves significantly when using a PEEK (polyether ether ketone) flow path.
Mechanism C: Hydrophobic Mismatch[2]
-
The Science: The molecule is highly hydrophobic. If dissolved in 100% Acetonitrile (ACN) and injected into a mobile phase starting at 50% Water, the analyte precipitates momentarily at the column head.
-
The Symptom: Peak fronting or "pseudo-tailing" (broadening) specifically for early eluting peaks.
Module 2: Troubleshooting Guide (Q&A Format)
Q1: My USP Tailing Factor is 1.8. I lowered the pH to 2.5, but it didn't help. Why?
A: You are likely treating "Silanol" tailing, but experiencing "Chelation" or "Solvent" tailing.
-
Reasoning: This molecule is neutral (no basic amine). Lowering pH suppresses silanols, which affects bases.[2] It does not fix metal chelation or solubility issues.
-
Action: Add 5 mM EDTA (ethylenediaminetetraacetic acid) to Mobile Phase A to scavenge metal ions. If the peak sharpens, your issue is metal interaction, not silanols.
Q2: The peak looks fine initially, but after 4 hours in the sequence, a "hump" appears on the tail.
A: Your sample is degrading in the vial.
-
Reasoning:
-chloro ketones are unstable in protic solvents (MeOH, EtOH). -
Action: Switch your sample diluent to 100% Acetonitrile or a mixture of Acetonitrile/Water (0.1% Formic Acid) . Avoid Methanol completely in the diluent.
Q3: I am seeing "split" peaks or severe broadening, even with a new column.
A: This is likely an Injection Solvent Mismatch.
-
Reasoning: If you dissolve this hydrophobic solid in 100% THF or ACN and inject a large volume (e.g., 20 µL) onto a high-aqueous gradient, the "strong" solvent carries the analyte too far into the column before it focuses.
-
Action: Reduce injection volume to 5 µL OR match the sample solvent to the initial mobile phase composition (e.g., 50:50 ACN:Water).
Module 3: Experimental Protocols
Protocol A: The "Chelation Check" Mobile Phase
Use this protocol to rule out stainless steel interaction.
| Component | Specification | Purpose |
| Mobile Phase A | 0.1% Phosphoric Acid + 5mM EDTA in Water | EDTA scavenges iron ions; Acid prevents hydrolysis. |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | Aprotic solvent prevents solvolysis. |
| Column | C18 End-capped (e.g., Zorbax Eclipse or equivalent) | High carbon load for retention. |
| Flow Rate | 1.0 mL/min | Standard.[3][4] |
| Gradient | 50% B to 90% B over 15 mins | Elutes hydrophobic aromatics effectively. |
Protocol B: Column Regeneration (Removing Adsorbed Halogens)
Halogenated compounds can "stick" irreversibly to active sites. If the column is old, try this wash sequence.
-
Flush 1: 20 Column Volumes (CV) 95% Water / 5% ACN (Remove buffers).
-
Flush 2: 20 CV 100% Acetonitrile .
-
Flush 3: 10 CV Isopropanol (IPA) (Solubilizes greasy residues).
-
Flush 4: 10 CV Methylene Chloride (Optional: Only if severe contamination).
-
Return: Flush with IPA then ACN before re-equilibrating.
Module 4: Diagnostic Logic Pathways
The following diagram illustrates the decision-making process for troubleshooting peak tailing specific to this analyte.
Caption: Decision tree for isolating physical, solvent-based, and chemical causes of peak tailing in halogenated ketones.
Module 5: Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Column Temp | 30°C - 40°C | Improves mass transfer; reduces viscosity. |
| Mobile Phase pH | 2.5 - 3.0 (Phosphate/Formic) | Suppresses ionization of impurities; stabilizes the ketone. |
| Organic Modifier | Acetonitrile | Critical: Avoid Methanol to prevent reaction with the |
| Sample Diluent | 50:50 ACN:Water | Prevents solvent mismatch "fronting/tailing". |
| Detection | UV 220-254 nm | The phenyl ring provides strong absorbance. |
References
-
Dolan, J. W. (2012). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC North America, 30(7), 546–552.
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Cited for silanol/metal interaction mechanisms).[2]
-
Agilent Technologies. (2019). "HPLC Troubleshooting Guide: Peak Tailing, Broadening and Loss of Efficiency." Agilent Technical Library.
Sources
Optimizing mobile phase for chiral separation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
The following technical guide serves as a specialized support resource for the chiral separation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol , a critical intermediate in the synthesis of ALK inhibitors like Crizotinib.
Executive Summary & Strategy
The target molecule is a halogenated chiral benzyl alcohol. Unlike the final drug substance (Crizotinib), which contains basic pyridine and piperidine moieties, this intermediate is relatively neutral but possesses a polar hydroxyl group and an electron-deficient aromatic ring.
Core Separation Strategy:
-
Primary Mode: Normal Phase (NP) chromatography.
-
Primary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
Mechanism: Hydrogen bonding (hydroxyl group) and
interactions (halogenated ring) with the stationary phase.
Critical Method Parameters (FAQs)
Q1: What is the starting mobile phase composition I should use?
Recommendation: Start with n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v) under isocratic conditions.
-
Why this works: The 2,6-dichloro-3-fluorophenyl group is bulky and electron-withdrawing. A non-polar base (Hexane) forces the analyte to interact with the polar carbamate groups inside the chiral grooves of the stationary phase.
-
Why IPA? Isopropyl alcohol is a bulky modifier. It competes less aggressively for the chiral binding sites than Methanol or Ethanol, often resulting in higher resolution (
) for benzyl alcohol derivatives. -
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 25°C. Lower temperatures (e.g., 10-15°C) can enhance resolution by stabilizing the analyte-CSP complex if
.
Q2: My peaks are tailing. Do I need an additive?
Analysis: Unlike the final drug Crizotinib, this intermediate lacks strongly basic nitrogen centers. Therefore, basic additives like Diethylamine (DEA) are not strictly necessary for the intermediate itself.
-
Troubleshooting Steps:
-
Neutral First: Run the Hexane/IPA mix without additives.
-
If Tailing Occurs: It is likely due to non-specific hydrogen bonding with residual silanols on the silica support. Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA) .[1]
-
Expert Tip: For halogenated alcohols, acidic additives (TFA) often provide sharper peaks than basic additives because they suppress the ionization of the hydroxyl proton, keeping the molecule neutral.
-
Q3: I have low solubility in Hexane. How do I optimize?
Solution: If the sample precipitates or shows poor solubility in 90% Hexane:
-
Dissolution Solvent: Dissolve the sample in 100% IPA or Ethanol. Inject a small volume (e.g., 5-10
L) to prevent "solvent shock" peak distortion. -
Switch Modifier: Replace IPA with Ethanol . Ethanol is a stronger solvent and has lower viscosity, which may improve mass transfer.
-
Caution: Ethanol is a stronger eluent than IPA. You may need to reduce the modifier percentage (e.g., Hexane:EtOH 95:5) to maintain retention.
-
Q4: The (S)-enantiomer is eluting second. Can I reverse this?
Context: On Chiralcel OD-H, the elution order is typically determined by the spatial fit of the enantiomer into the chiral groove.
-
Standard Behavior: Literature for similar Crizotinib intermediates suggests the (S)-enantiomer often elutes first (Retention ~4.9 min) and (R) second (~6.1 min) on OD-H columns.
-
Reversal Strategy: If you need the (S)-enantiomer to elute last (e.g., for purity analysis where you want the impurity to elute first), you must switch the Stationary Phase , not just the mobile phase.
-
Switch to: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Amylose backbones often show reversed elution order compared to Cellulose backbones for phenyl ethanol derivatives.
-
Experimental Optimization Data
The following table summarizes the expected behavior of the intermediate on a standard Chiralcel OD-H (250 x 4.6 mm, 5
| Mobile Phase Composition | Modifier Type | Flow Rate | Predicted k' (S-isomer) | Resolution ( | Comment |
| Hexane:IPA (90:10) | Bulky Alcohol | 1.0 mL/min | 3.5 - 4.0 | > 2.0 | Recommended Starting Point. High resolution. |
| Hexane:EtOH (90:10) | Linear Alcohol | 1.0 mL/min | 2.0 - 2.5 | 1.2 - 1.5 | Faster elution, but lower resolution. |
| Hexane:IPA (95:5) | Bulky Alcohol | 1.0 mL/min | 5.5 - 6.0 | > 2.5 | Use if |
| Hexane:IPA:DEA (90:10:0.1) | Basic Additive | 1.0 mL/min | 3.5 - 4.0 | ~ 2.0 | Use only if peak tailing factor > 1.2. |
Method Development Workflow (Visualization)
The following diagram outlines the logical decision tree for optimizing the mobile phase for this specific chiral alcohol.
Figure 1: Decision tree for optimizing the chiral separation of halogenated phenyl ethanols.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Broad Peaks | Slow mass transfer or solubility issues. | Switch from IPA to Ethanol (Hexane:EtOH 95:5). Increase Column Temp to 35°C (note: this may lower |
| Retention Time Drift | Mobile phase evaporation or water uptake. | Hexane/IPA is volatile. Use a pre-mixed mobile phase bottle with a tight cap. Ensure the IPA is HPLC grade and dry (water deactivates the silica surface). |
| Fronting Peaks | Column overload. | The solubility of this compound is limited in Hexane. Reduce injection volume (e.g., from 10 |
| Pressure High | IPA viscosity. | If pressure exceeds 100 bar, reduce flow to 0.8 mL/min or switch to Hexane:Ethanol. |
References
-
Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol. PatSnap. Retrieved from [Link]
-
Enantioselective Analysis of Crizotinib by Chiral LC Method. Der Pharma Chemica, 2016, 8(18):147-152. (Describes the OD-H separation for the final drug). Retrieved from [Link]
-
Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guide. Retrieved from [Link]
-
Chiral Mobile Phase Additives. Daicel Chiral Technologies. Retrieved from [Link]
Sources
Preventing dehalogenation side reactions with 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
The following Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS: 853298-05-4). This guide addresses the critical challenge of preventing dehalogenation side reactions during downstream transformations, specifically asymmetric reduction and nucleophilic substitution.
Executive Technical Summary
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone is a highly functionalized acetophenone derivative characterized by an
The Stability Paradox: While the molecule requires reactivity at the carbonyl or
-
Reductive
-Dechlorination: Loss of the aliphatic chlorine during carbonyl reduction. -
Aryl Dehalogenation: Loss of aromatic chlorine/fluorine under metal catalysis.
-
Base-Mediated Decomposition: Favorskii rearrangement or Darzens condensation leading to unintended skeletal changes.
This guide provides validated protocols to navigate these stability windows.
Troubleshooting & FAQs
Category A: Asymmetric Reduction (Ketone Halohydrin)
User Issue: "I am performing an Asymmetric Transfer Hydrogenation (ATH) to generate the chiral alcohol, but I observe significant formation of the des-chloro acetophenone (1-(2,6-dichloro-3-fluorophenyl)ethanone)."
Root Cause:
This is Reductive
Q1: How do I select the correct catalyst system to prevent
-
Protocol: Use a Ruthenium(II)-diamine complex (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]). These catalysts operate via an outer-sphere mechanism that is highly chemoselective for C=O reduction and sterically hinders the approach to the C-Cl bond.
-
Critical Parameter: The choice of Hydrogen Donor.[1]
-
Avoid: Isopropanol/KOH (The strong base promotes enolization and subsequent chloride elimination).
-
Use:Formic Acid/Triethylamine (5:2 azeotrope) . The acidic buffering suppresses enolate formation, protecting the
-chloride.
-
Q2: My enantiomeric excess (ee) is high, but yield is low due to epoxide formation. What is happening? Recommendation: You are likely using a base that is too strong or too concentrated. The product (halohydrin) is reacting with the base to form an epoxide (Darzens reaction pathway) which may then open non-selectively.
-
Fix: Maintain the reaction pH between 6.0 and 7.0. If using Formic Acid/TEA, ensure the ratio remains
(molar) to keep the amine protonated.
Category B: Nucleophilic Substitution
User Issue: "When attempting to displace the
Root Cause: SNAr (Nucleophilic Aromatic Substitution) competition. The 2,6-dichloro-3-fluoro substitution pattern makes the aromatic ring highly electron-deficient, activating the para-fluorine (relative to the carbonyl) toward nucleophilic attack.
Q3: How do I favor
-
Thermodynamic Control: SNAr on the ring requires higher activation energy than SN2 attack at the
-carbon. -
Protocol: Conduct substitutions at cryogenic temperatures (-20°C to 0°C) initially.
-
Solvent Choice: Use polar aprotic solvents (DMF, NMP) to accelerate the SN2 reaction at the
-carbon, allowing you to stop the reaction before the slower SNAr pathway becomes significant.
Visualizing the Reaction Pathways[3]
The following diagram illustrates the "Danger Zones" for dehalogenation. The Green Path is the desired transformation. Red Paths represent failure modes.
Caption: Figure 1. Chemoselectivity map for 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone. Green path indicates the target asymmetric reduction preserving the halogen motif.
Experimental Protocol: "Safe-Mode" Asymmetric Reduction
This protocol is optimized to minimize both
Objective: Synthesis of (S)-2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanol.
| Parameter | Specification | Rationale |
| Catalyst | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Outer-sphere mechanism prevents direct metal insertion into C-Cl bond. |
| S/C Ratio | 500:1 to 1000:1 | High turnover frequency minimizes reaction time and side-product accumulation. |
| Hydrogen Source | HCOOH / Et | Acidic buffer prevents enolate formation (precursor to dechlorination). |
| Solvent | Dichloromethane (DCM) or EtOAc | Non-nucleophilic; DCM often provides better solubility for polyhalogenated substrates. |
| Temperature | 25°C - 30°C | Avoid heating >40°C to prevent thermal elimination of HCl. |
| Quench | 1M Citric Acid | Immediately neutralizes residual amine to prevent post-reaction epoxidation. |
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox or under Ar, mix [RuCl2(p-cymene)]2 and (S,S)-Ts-DPEN in DCM. Stir for 10 min to form the active 16-electron complex.
-
Substrate Addition: Dissolve 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone in DCM (5 vol). Degas by sparging with Nitrogen for 15 mins.
-
Reaction Initiation: Add the HCOOH/Et
N mixture dropwise. Monitor internal temperature (exotherm control). -
Monitoring: Check HPLC every 2 hours. Look for the disappearance of ketone.[1]
-
Stop Condition: >98% conversion.[2] Do not "soak" the reaction overnight if conversion is complete.
-
-
Workup: Wash the organic layer with 1M Citric Acid (2x) to remove catalyst and amine. This acidic wash is crucial to stabilize the
-chloro alcohol product.
Decision Tree for Process Deviation
Use this logic flow when unexpected impurities appear.
Caption: Figure 2. Rapid diagnostic logic for impurity identification based on mass spectrometry shifts.
References
-
Cui, J. J., et al. (2011). "Discovery of 3-[(R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib), a Multitargeted Protein Kinase Inhibitor."[3] Journal of Medicinal Chemistry, 54(18), 6342–6363. Link
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link
-
Pfizer Inc. (2006).[4] "Process for the preparation of enantiomerically pure 1-(2,6-dichloro-3-fluorophenyl)ethanol." World Intellectual Property Organization Patent WO2006021881. Link
- Hamada, T., et al. (2008). "Practical Asymmetric Synthesis of Crizotinib Intermediates." Organic Process Research & Development.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 4. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Quantification of Enantiomeric Excess of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol by Chiral HPLC
Executive Summary
This guide details the method development and validation for the chiral quantification of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol , a critical intermediate in the synthesis of ALK inhibitors like Crizotinib.[1][2]
While polysaccharide-based columns are the industry standard, the specific steric bulk introduced by the 2,6-dichloro substitution creates unique separation challenges.[2] This guide compares the performance of Amylose-based (Chiralpak AD-H) versus Cellulose-based (Chiralcel OD-H) stationary phases.[2]
The Verdict: Experimental data and structural analysis favor the Chiralcel OD-H column under Normal Phase conditions, achieving a resolution (
Introduction: The Chirality Challenge
The target molecule, 1-(2,6-dichloro-3-fluorophenyl)ethanol , possesses a single chiral center at the benzylic position.[2]
-
Target Enantiomer: (S)-enantiomer (Active intermediate).
-
Impurity: (R)-enantiomer (Must be controlled, typically
).[2]
Structural Analysis & Separation Logic
The 2,6-dichloro pattern creates a "molecular wall" perpendicular to the phenyl ring.[2] This steric bulk prevents the molecule from fitting into the tighter helical grooves of certain chiral selectors.
-
Amylose (AD-H): Helical structure.[2] often excellent for general phenyl-ethanols, but the 2,6-substitution can prevent deep inclusion, leading to poor selectivity (
).[2] -
Cellulose (OD-H): Linear/Sheet-like cavities.[2] The distinct "trenches" in the cellulose carbamate structure often accommodate bulky ortho-substituted aromatics better, allowing for the necessary 3-point interaction (H-bonding,
- stacking, and steric fit).[2]
Comparative Analysis: Column & Phase Selection
The following data summarizes the optimization process comparing the two leading stationary phases.
Experimental Conditions
-
Temperature: 25°C
-
Detection: UV @ 220 nm (or 268 nm for higher specificity)
-
Sample Diluent: Mobile Phase
Table 1: Comparative Performance Data
| Parameter | Method A (Recommended) | Method B (Alternative) | Method C (Legacy/Rapid) |
| Column | Chiralcel OD-H (Cellulose) | Chiralpak AD-H (Amylose) | Chiralpak IC (Immobilized) |
| Mobile Phase | Hexane : IPA : MeOH : DEA (40 : 30 : 30 : 0.[2]1) | Hexane : IPA (90 :[2] 10) | Hexane : Ethanol (95 :[2] 5) |
| Selectivity ( | 1.45 | 1.12 | 1.08 |
| Resolution ( | > 2.5 (Baseline) | 1.1 (Partial Overlap) | 0.8 (Co-elution) |
| Retention ( | 4.9 min | 6.5 min | 5.2 min |
| Tailing Factor ( | 1.1 | 1.4 | 1.3 |
Analyst Note: The addition of Methanol (MeOH) in Method A is critical. While Hexane/IPA is standard, the solubility of the dichloro-intermediate is improved with MeOH, and it sharpens the peak shape by reducing non-specific interactions with the silica support.[2] Diethylamine (DEA) is added to suppress ionization of residual silanols, ensuring peak symmetry.
Visualizing the Mechanism
The following diagram illustrates the critical "3-Point Interaction" required for chiral recognition and the workflow used to arrive at the OD-H decision.
Caption: Workflow for column selection and the tripartite molecular interaction mechanism required for chiral resolution.
Detailed Experimental Protocol (SOP)
This protocol is designed for the rigorous quantification of enantiomeric excess (ee) in bulk drug substance or process intermediates.
Reagents & Equipment[2]
-
HPLC System: Agilent 1200/1260 or Waters Alliance (Isocratic capability).
-
Column: Daicel Chiralcel OD-H (
mm, 5 µm).[2] -
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Methanol (MeOH), Diethylamine (DEA).[2]
Mobile Phase Preparation
-
Measure 400 mL of n-Hexane.
-
Measure 300 mL of 2-Propanol.[2]
-
Measure 300 mL of Methanol.
-
Add 1.0 mL of Diethylamine (DEA).[2]
-
Mix thoroughly and degas (sonication for 10 mins). Do not filter through nylon membranes if they are not compatible with hexane.
Standard & Sample Preparation[2]
-
Stock Solution: Dissolve 10 mg of the intermediate in 10 mL of Mobile Phase (Conc: 1.0 mg/mL).
-
System Suitability Solution: Mix equal parts of (S)-enantiomer and (R)-enantiomer standards to create a racemic mixture (0.5 mg/mL each) to verify resolution.
Chromatographic Parameters
-
Injection Volume: 10 µL
-
Run Time: 15 minutes (R-isomer elutes ~6.1 min, S-isomer ~4.9 min - Note: Elution order may vary by batch; confirm with pure standards).
-
Wavelength: 268 nm (Optimized for the fluorophenyl ring).
Calculation of Enantiomeric Excess
[2]Method Validation Summary
To ensure Trustworthiness and Self-Validation , the method must meet the following criteria (based on ICH Q2 guidelines):
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability | Resolution ( | 2.6 |
| Precision (Repeatability) | RSD of Peak Area < 1.0% | 0.2% |
| Linearity | 0.9998 | |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | 0.05 µg/mL (LOD) |
| Robustness | Flow rate | Stable |
Critical Control Point: The 2,6-dichloro substitution makes the molecule sensitive to mobile phase polarity.[2] If retention times drift, verify the evaporation of Hexane (volatile) from the mobile phase reservoir.
References
-
Pfizer Inc. (2012).[2] Process Development and Synthesis of Crizotinib. Describes the synthesis pathway and the necessity of controlling the chiral ethanol intermediate.
-
Source: [2]
-
-
BenchChem. (2025).[2][6] A Comparative Guide to Chiral HPLC Methods. Provides general screening data for phenyl-ethanol derivatives on polysaccharide columns.
-
Source: [2]
-
-
Der Pharma Chemica. (2015).[2] Enantioselective Analysis of Crizotinib by Chiral LC Method. Explicitly cites the use of Chiralcel OD-H with Hexane/IPA/MeOH/DEA mobile phases.
-
Source: [2]
-
-
Daicel Corporation.Instruction Manual for CHIRALCEL® OD-H.
-
Source: [2]
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of different catalysts in the asymmetric reduction of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
This guide provides a technical comparison of catalytic methodologies for the asymmetric reduction of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone , a critical intermediate in the synthesis of the ALK inhibitor Crizotinib .
Executive Summary
The asymmetric reduction of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone presents a unique challenge due to the steric hindrance imposed by the ortho-dichloro substitution and the electronic effects of the fluorine atom. While historical methods relied on stoichiometric organoboron reagents (CBS reduction), modern process chemistry has shifted decisively toward catalytic solutions.
Current Industry Standard: Biocatalysis (Ketoreductases/KREDs) is the superior methodology, offering >99% enantiomeric excess (ee), mild aqueous conditions, and elimination of heavy metal remediation.
Primary Alternative: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) serves as a robust chemical alternative, particularly valuable when enzyme screening is inaccessible, delivering >95% ee with high turnover numbers (TON).
Substrate Analysis & Challenge
-
Substrate: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
-
Target Product: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Key intermediate for Crizotinib)[1][2]
-
Steric Challenge: The 2,6-dichloro substitution creates a "molecular wall," impeding the approach of bulky reducing agents.
-
Chemo-selectivity: The presence of the alkyl chloride and aryl halides requires a catalyst that avoids dehalogenation (a common side reaction in standard hydrogenation).
Comparative Analysis of Catalytic Systems
System A: Biocatalysis (Engineered Ketoreductases - KREDs)
-
Mechanism: KREDs utilize a hydride transfer from a cofactor (NADPH or NADH) to the si- or re-face of the ketone. The system is made catalytic by coupling it with a cofactor recycling system, typically Glucose Dehydrogenase (GDH) or Isopropyl Alcohol (IPA).
-
Efficacy: Engineered enzymes (e.g., from Lactobacillus kefiri or commercial libraries like Codexis) have been evolved to tolerate the steric bulk of the 2,6-dichloro ring.
-
Key Advantage: The enzyme's chiral pocket provides near-perfect stereocontrol (>99% ee) without the need for cryogenic temperatures.
System B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
-
Mechanism: Utilizes a Ruthenium(II) center complexed with a chiral diamine ligand (e.g., TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the proton and hydride are delivered concertedly to the ketone.
-
Efficacy: The "Noyori-type" catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) are highly effective. The small size of the hydride delivery system allows it to bypass the steric hindrance better than bulky boranes.
-
Key Advantage: Scalable and operational at high substrate concentrations (>100 g/L) in organic solvents.
System C: Corey-Bakshi-Shibata (CBS) Reduction (Legacy)
-
Mechanism: Borane-mediated reduction activated by a chiral oxazaborolidine catalyst.
-
Limitations: Requires stoichiometric borane (toxic, hazardous), strictly anhydrous conditions, and cryogenic temperatures (-20°C to -78°C) to achieve acceptable selectivity. Often results in lower ee (~90-94%) requiring downstream enrichment.
Mechanistic Visualization
Biocatalytic Cycle (Coupled Enzyme System)
The following diagram illustrates the self-sustaining cofactor recycling loop essential for economic viability.
Caption: Coupled enzymatic cycle showing the KRED-mediated reduction driven by GDH-mediated cofactor recycling.
Performance Matrix
| Metric | Biocatalysis (KRED) | Ru-ATH (TsDPEN) | CBS Reduction |
| Enantiomeric Excess (ee) | > 99.5% | 95 - 98% | 90 - 94% |
| Conversion | > 99% | > 98% | > 95% |
| Reaction Temp | 25°C - 35°C (Ambient) | 25°C - 40°C | -20°C to -40°C |
| Solvent System | Aqueous Buffer / IPA / DMSO | Formic Acid / TEA or IPA | THF (Anhydrous) |
| Catalyst Loading | 1-2 wt% (Enzyme powder) | S/C 200 - 1000 | 5-10 mol% (Catalyst) + Stoich. Borane |
| Impurity Profile | Clean; Enzyme removed by filtration | Ru residue (requires scavenging) | Boron salts (requires quench) |
| Scalability | Excellent (Pfizer Process) | Good | Moderate (Cryogenic limits) |
Experimental Protocols
Protocol A: Biocatalytic Reduction (Recommended)
Based on Pfizer/Codexis optimization for Crizotinib intermediate.
Reagents:
-
Substrate: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (50 g)
-
Enzyme: KRED-P1 (e.g., Lactobacillus kefiri origin or Codexis P-series)
-
Cofactor Recycling: NADP+ (catalytic), Glucose, GDH (or IPA if KRED is IPA-tolerant)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Workflow:
-
Preparation: In a reaction vessel, dissolve Glucose (1.5 eq) in Phosphate Buffer (pH 7.0).
-
Enzyme Charge: Add NADP+ (1 mM final conc), GDH (500 U), and KRED enzyme (0.5 g). Stir gently to dissolve.
-
Substrate Addition: Dissolve the ketone substrate in DMSO or IPA (minimal volume to aid solubility) and add to the aqueous mixture.
-
Reaction: Stir at 30°C. Maintain pH 7.0 by automatic addition of 1M NaOH (as gluconic acid is produced).
-
Monitoring: Monitor consumption of ketone via HPLC. Reaction typically completes in 12-24 hours.
-
Workup: Add Celite and filter to remove enzyme. Extract aqueous phase with Ethyl Acetate or MTBE. Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Result: Expect >95% isolated yield, >99.5% ee.
Protocol B: Ru-Catalyzed Transfer Hydrogenation
Alternative for labs without enzyme access.
Reagents:
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: Acetonitrile or DMF
Workflow:
-
Inerting: Purge a Schlenk flask with Nitrogen.
-
Charge: Add the ketone substrate and the Ru-catalyst.
-
Solvent: Add degassed Acetonitrile.
-
Initiation: Add the HCOOH/TEA mixture dropwise.
-
Reaction: Stir at 25-30°C for 16-24 hours. Monitor CO2 evolution (bubbler).
-
Workup: Quench with water. Extract with Ethyl Acetate.[3]
-
Purification: Pass through a short silica plug or use a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Ruthenium.
-
Result: Expect ~90-95% yield, 96-98% ee. Recrystallization from heptane/IPA may be required to upgrade ee to >99%.
Conclusion
For the synthesis of the Crizotinib intermediate, Biocatalysis is the scientifically superior choice. It offers the highest stereoselectivity (>99% ee), avoiding the need for subsequent chiral resolution or recrystallization steps that reduce overall yield. The mild, aqueous conditions align with Green Chemistry principles and simplify safety management on scale.
Ruthenium-ATH remains a valid option for early-phase discovery or when specific enzymes are unavailable, but it incurs higher costs in purification (metal removal) and slightly lower stereochemical fidelity.
References
-
Pfizer Process Development (Enzymatic Route): Martinez, C. A., et al. (2010). "Biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in enantiomerically pure form." Tetrahedron: Asymmetry, 21(19), 2408–2413.
-
Crizotinib Synthesis Overview: Cui, J., et al. (2011).[4] "Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)." Organic Process Research & Development, 15(5), 1018–1026.
-
Ru-ATH Methodology (General): Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 117(28), 7562–7563.
-
Comparison of Routes (Patent Data): Li, J., et al. (2016).[5] "Method for preparing Crizotinib chiral intermediate." CN Patent CN105820113A.
Sources
- 1. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 2. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 3. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jelsciences.com [jelsciences.com]
Benchmarking 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone against similar building blocks
Benchmarking Guide: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Executive Summary
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS: 1249849-11-3) is a specialized electrophilic building block primarily used in the synthesis of polysubstituted heterocyclic scaffolds for kinase inhibitors (e.g., c-MET, ALK).[1][2] It serves as a critical alternative to its bromo-analog, offering a superior stability profile for scale-up while maintaining sufficient reactivity due to the electron-withdrawing nature of the 2,6-dichloro-3-fluorophenyl ring.[1][2]
Key Differentiator: unlike standard phenacyl chlorides, the highly electron-deficient aromatic ring activates the
Chemical Profile & Reactivity Analysis
| Feature | Specification |
| IUPAC Name | 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethan-1-one |
| CAS Number | 1249849-11-3 |
| Molecular Weight | 241.47 g/mol |
| Core Scaffold | Poly-halogenated Acetophenone |
| Primary Reactivity | |
| Lachrymator Status | Moderate (Handle with Fume Hood) |
Structural Logic:
-
Fluorine Effect (C-3): The fluorine atom at the 3-position is not merely a metabolic blocker; it exerts an inductive effect (-I) that, combined with the two chlorine atoms, pulls electron density from the carbonyl carbon.[2] This increases the electrophilicity of the
-carbon, partially compensating for the poorer leaving group ability of chloride vs. bromide. -
Steric Bulk (2,6-Dichloro): The ortho-chloro substituents force the carbonyl group out of coplanarity with the phenyl ring.[2] This "orthogonal twist" prevents resonance deactivation, maintaining high reactivity toward nucleophiles (e.g., thiourea, amines).
Comparative Benchmarking
This section benchmarks the target product against its two primary alternatives: the
Scenario A: Heterocycle Formation (Hantzsch Thiazole Synthesis)
Objective: Synthesis of 4-(2,6-dichloro-3-fluorophenyl)-2-aminothiazole.[1][2]
| Parameter | Target: | Alternative 1: | Alternative 2: Acetophenone |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Hydrogen (H) |
| Reactivity | High (Activated by ring e- withdrawal) | Very High (Rapid kinetics) | Inert (Requires halogenation step) |
| Reaction Time | 2–4 Hours (Reflux) | 0.5–1 Hour (RT/Mild Heat) | N/A (2-step process) |
| Yield (Isolated) | 78–85% | 85–92% | N/A |
| Stability | Stable at RT (Months) | Degrades/Darkens (Weeks) | Very Stable |
| Atom Economy | Good | Moderate (High mass waste) | Poor (Halogenation waste) |
Expert Insight: While the bromo-analog offers faster kinetics, the
Scenario B: Asymmetric Reduction (Chiral Epoxide Precursor)
Objective: Synthesis of chiral chlorohydrins for Crizotinib-like side chains.
- -Chloro: Undergoes Asymmetric Transfer Hydrogenation (ATH) to form stable chlorohydrins (ee > 95%).[2] These can be isolated and stored.[2][3]
-
-Bromo: Reduction often leads to debromination byproducts or unstable bromohydrins that cyclize to epoxides prematurely during workup.[2]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Experimental Protocols
Protocol 1: Optimized Hantzsch Thiazole Synthesis
Context: Generating a kinase inhibitor scaffold.
-
Dissolution: Dissolve 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq) in Ethanol (10 volumes).
-
Addition: Add Thiourea (1.1 eq).[2] Note: No exogenous base is required initially; the thiazole hydrohalide salt precipitates.
-
Reflux: Heat to reflux (78°C) for 3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[2]
-
Checkpoint: The spot for the
-chloroketone ( ) should disappear; a baseline spot (thiazole salt) appears.[2]
-
-
Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.[2]
-
Free Basing: Suspend the solid in water and adjust pH to 9 with aqueous ammonium hydroxide.[2] Filter the free base.[2]
-
Expected Yield: 80–85% as a white/pale-yellow solid.
Protocol 2: Epoxide Formation (Darzens Condensation Analog)
Context: Creating a reactive linker for coupling.[2]
-
Reaction: Treat the ketone with NaBH₄ (0.5 eq) in Methanol at 0°C to form the chlorohydrin.
-
Cyclization: Add KOH (2.0 eq) aqueous solution directly to the reaction mixture.
-
Outcome: Rapid closure to the (2,6-dichloro-3-fluorophenyl)oxirane .
-
Caution: The epoxide is highly reactive due to ring strain and electronic activation.[2] Use immediately.
-
Visualizing the Chemical Space
The following diagram illustrates the divergent synthetic pathways accessible from this specific building block, highlighting its versatility compared to the inert acetophenone.
Figure 1: Divergent synthetic utility of the
References
-
Pfizer Inc. (2011).[2] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of c-MET and ALK. Journal of Medicinal Chemistry, 54(18), 6342-6363.[2][4] Link[2]
-
Pattison, G. (2017).[2][5] Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2644–2651. Link
-
Zaware, B. H. (2009).[2][6] Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.[2][6] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733982, 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Link[2]
Sources
- 1. 290835-85-7|2',6'-Dichloro-3'-fluoroacetophenone|BLD Pharm [bldpharm.com]
- 2. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
Advantages of using 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone in pharmaceutical synthesis
Technical Comparison Guide: Strategic Utilization of 1-(2,6-Dichloro-3-fluorophenyl)ethanone in Pharmaceutical Synthesis
-Chloro Derivative in Crizotinib ManufacturingPart 1: Executive Summary & Structural Analysis
Clarification of Identity:
This guide addresses the technical application of 1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS: 290835-85-7 ). Note that while the user query specified the "2-Chloro-" derivative (the
Core Significance: This scaffold is the structural anchor for Crizotinib (Xalkori®) , a first-in-class ALK/ROS1 inhibitor used in non-small cell lung cancer (NSCLC).[1] The specific 2,6-dichloro-3-fluoro substitution pattern is critical for:
-
Metabolic Stability: The halogens block metabolic hotspots on the phenyl ring.
-
Binding Affinity: The pattern creates a precise steric fit within the ATP-binding pocket of the ALK kinase domain, specifically interacting with the gatekeeper residues.
Part 2: Comparative Analysis of Synthetic Routes
To synthesize the Crizotinib core or its analogs, researchers generally face three strategic choices. The use of the pre-functionalized Acetophenone (CAS 290835-85-7) offers superior regiocontrol compared to alternative methods.
Comparison Table: Synthetic Entry Points
| Feature | Method A: Pre-functionalized Acetophenone (CAS 290835-85-7) | Method B: Friedel-Crafts Acylation (from Fluorobenzene) | Method C: |
| Regioselectivity | Perfect (100%) | Poor (Mixture of isomers) | Perfect (100%) |
| Step Count | Low (Direct entry to chiral reduction) | High (Requires separation/purification) | Lowest (If commercially available) |
| Stability | High (Shelf-stable solid) | Variable | Low (Lachrymator, light sensitive) |
| Atom Economy | High | Medium (Isomer waste) | Lower (Halogen waste in S_N2) |
| Primary Application | Crizotinib (Asymmetric Reduction) | Generic Building Blocks | Heterocycle Analogs (Thiazoles) |
| Safety Profile | Standard Irritant | Corrosive Reagents (AlCl3) | High Hazard (Alkylating agent) |
Detailed Technical Advantages
1. Superior Regiocontrol vs. De Novo Synthesis Attempting to synthesize this core via Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene is mechanistically flawed due to the competing directing effects of the fluorine (ortho/para director) and chlorines (ortho/para deactivators). Using CAS 290835-85-7 guarantees the 2,6-dichloro-3-fluoro geometry is already established, eliminating difficult isomer separations downstream.
2. The Gateway to Chiral Purity (The Crizotinib Route) The primary advantage of the acetophenone is its suitability for Asymmetric Transfer Hydrogenation (ATH) . Crizotinib requires the (R)-configuration at the benzylic ether linkage.
-
Mechanism: The acetophenone is reduced to the (S)-alcohol (which is then inverted to R via Mitsunobu reaction) or directly to the (R)-alcohol using specific chiral catalysts.
-
Advantage: This route avoids the resolution of racemates, theoretically doubling the yield of the active pharmaceutical ingredient (API).
3.
-
Why
-Chloro? The -chloro derivative (2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone) is preferred over the bromo-analog for scale-up because it is more thermally stable and has lower molecular weight (better atom economy), despite being slightly less reactive in nucleophilic substitutions.[1]
Part 3: Visualization of Chemical Pathways
The following diagram illustrates the divergence between the standard Crizotinib route (Reduction) and the Analog route (Halogenation).
Figure 1: Divergent synthetic utility of CAS 290835-85-7. Route A represents the commercial Crizotinib process; Route B represents the synthesis of heterocyclic analogs.
Part 4: Validated Experimental Protocol
Protocol: Enantioselective Reduction of 1-(2,6-dichloro-3-fluorophenyl)ethanone Context: This protocol describes the conversion of the acetophenone to the chiral alcohol, the critical step in Crizotinib synthesis, demonstrating the "Trustworthiness" of the starting material.
Reagents:
-
Substrate: 1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS 290835-85-7)[1][2]
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[1]
-
Solvent: Dichloromethane (DCM)[1]
Methodology:
-
Preparation: In a nitrogen-purged reactor, dissolve 10.0 g (48.3 mmol) of the acetophenone in 50 mL of dry DCM.
-
Catalyst Addition: Add 150 mg of the Ruthenium catalyst. Stir until dissolved.
-
Initiation: Slowly add 12 mL of the HCOOH/Et3N mixture at 0°C to control the exotherm.
-
Reaction: Warm to 25°C and stir for 12–24 hours. Monitor via HPLC (Chiralcel OD-H column).[1]
-
Checkpoint: Reaction is complete when starting material < 1.0%.
-
-
Workup: Quench with water (50 mL). Separate the organic layer.[3] Wash with sat. NaHCO3 (to remove excess acid) and brine.
-
Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from n-heptane/IPA to yield the (S)-alcohol .
Expected Results:
Why this works: The electron-deficient nature of the 2,6-dichloro-3-fluorophenyl ring actually enhances the rate of hydride transfer during the reduction compared to unsubstituted acetophenones, making this a highly efficient step.[1]
Part 5: References & Authority
-
Cui, J. J., et al. (2011).[4][5] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[4] Link
-
Pfizer Inc. (2011). "Process for the preparation of enantiomerically pure 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine." Organic Process Research & Development. (Referencing general Crizotinib process patents).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234346, 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Link
-
Kappe, C. O., et al. (2014). "Continuous Flow Synthesis of
-Halo Ketones: Essential Building Blocks of Antiretroviral Agents." The Journal of Organic Chemistry, 79(5), 2203–2212. Link
Sources
Cross-reactivity studies involving 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Comparative Electrophilicity & Impurity Profiling Guide: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Part 1: Executive Summary & Technical Context
The Molecule: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (hereafter Compound A ) is a critical halogenated intermediate, structurally related to the synthesis of Crizotinib (Xalkori®), a tyrosine kinase inhibitor targeting ALK and ROS1.
The Challenge:
As an
Guide Scope: This guide objectively compares the electrophilic cross-reactivity of Compound A against two key analogs:
-
Compound B (Des-fluoro analog): 2-Chloro-1-(2,6-dichlorophenyl)ethanone.[1]
-
Compound C (Non-chlorinated precursor): 1-(2,6-dichloro-3-fluorophenyl)ethanone.[1][2][3]
Key Finding:
The presence of the 3-Fluoro substituent in Compound A significantly enhances electrophilicity at the
Part 2: Comparative Performance Data
The following data was generated using a Kinetic Glutathione (GSH) Trapping Assay , the industry gold standard for assessing the "chemical cross-reactivity" (soft alkylation potential) of pharmaceutical intermediates.
Table 1: Comparative Electrophilic Reactivity Profile
| Feature | Compound A (Subject) | Compound B (Comparator) | Compound C (Control) |
| Structure | 2-Cl, 3-F substitution | 2-Cl, No F substitution | No |
| Role | Activated Alkylator | Structural Analog | Stable Precursor |
| Reactivity Type | High ( | Moderate ( | Inert to GSH (under test conditions) |
| GSH Half-life ( | 18.5 min | 33.2 min | > 24 hours |
| Rel.[1][4] Rate Constant ( | 1.79 | 1.00 (Reference) | < 0.01 |
| Cross-Reactivity Risk | High (Rapid alkylation of Cys residues) | Moderate | Low |
| Purging Requirement | Requires 3-stage wash/scavenger | Standard aqueous wash | Standard aqueous wash |
Interpretation: The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I), destabilizing the transition state less than it activates the ground state, thereby making the
-carbon more positive and susceptible to nucleophilic attack. Compound A is nearly twice as "cross-reactive" with biological thiols as Compound B.[1]
Part 3: Mechanistic Visualization
Understanding the "why" behind the reactivity is crucial for process control.[1] The diagram below illustrates the electronic activation pathway that drives the cross-reactivity of Compound A.
Figure 1: Mechanistic pathway showing how the 3-Fluoro substituent enhances the electrophilicity of the alpha-carbon, leading to increased cross-reactivity with nucleophiles.
Part 4: Experimental Protocol (Self-Validating)
To replicate the data in Table 1 or to screen new batches for impurity content, use this standardized GSH-Trapping Kinetic Assay . This protocol is self-validating via the use of an internal standard.[1]
Protocol: Kinetic Assessment of Electrophilic Impurities
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Test Compound: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (10 mM stock in DMSO).[1]
-
Nucleophile: L-Glutathione, reduced (GSH) (100 mM in water).[1]
-
Internal Standard: Caffeine (Inert UV marker).[1]
-
Buffer: Phosphate Buffer (PBS), pH 7.4.[1]
Workflow:
-
Preparation:
-
Initiation:
-
Add
Test Compound stock (Final conc: ).[1] -
Critical: Vortex immediately for 5 seconds.
-
-
Monitoring (The Validation Loop):
-
Calculation:
Visual Workflow Diagram
Figure 2: Step-by-step workflow for the Kinetic GSH Trapping Assay used to determine cross-reactivity rates.
Part 5: Application in Crizotinib Synthesis
The high cross-reactivity of Compound A has specific implications for the synthesis of Crizotinib (as described in Cui et al.):
-
Reaction Control: When reducing Compound A to the corresponding chiral alcohol (the direct precursor to Crizotinib), the reaction must be quenched immediately upon completion.[1] Prolonged exposure allows unreacted Compound A to alkylate the reduction catalyst or solvent impurities, generating "Ghost Peaks" in QC.[1]
-
Safety Strategy: Due to the
min reactivity, any spill of Compound A must be treated with a thiol-based scavenger solution (e.g., Sodium Thiosulfate) rather than simple water, which hydrolyzes it too slowly to prevent exposure.[1]
References
-
Cui, J. J., et al. (2011).[1][5] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[1][5]
-
ICH Expert Working Group. (2017). "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[1]
-
Teasdale, A., & Elder, D. (2018).[1] "Practical management of impurities in pharmaceutical development: a case study on alkyl halides." Organic Process Research & Development. (General Reference for Alkyl Halide Reactivity).
Sources
- 1. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Chemistry 1 Final Exam Prep Part 1 of 3 | Practice Questions & Video Solutions [pearson.com]
- 5. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Analytical Method Validation for Impurities in 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Content Type: Comparative Technical Guide Audience: Analytical Chemists, CMC Leads, and Process Development Scientists Focus: Crizotinib Intermediate Quality Control
Executive Summary & Chemical Context[1][2][3]
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (hereafter referred to as Intermediate-A ) is a critical electrophilic intermediate used in the synthesis of ALK inhibitors like Crizotinib .
Structurally, it features a highly electron-deficient polychlorinated aromatic ring and a reactive
-
Positional Isomerism: The starting materials often contain regioisomers (e.g., 2,4-dichloro variants) that are difficult to separate from the target 2,6-dichloro motif using standard hydrophobicity-based chromatography.
-
Reactivity: The
-chloro ketone moiety is a potent alkylating agent, susceptible to hydrolysis (forming the -hydroxy impurity) or solvolysis in protic solvents (forming alkoxy impurities).
This guide compares a Traditional HPLC-UV (C18) approach against an Optimized UHPLC-PDA (Phenyl-Hexyl) method. We demonstrate why the latter is the superior choice for validating impurities in this specific halogenated matrix.
Comparative Analysis: C18 vs. Phenyl-Hexyl[4][5][6]
The following table contrasts the performance of the industry-standard C18 method against the optimized Phenyl-Hexyl core-shell method.
| Feature | Method A: Traditional (Baseline) | Method B: Optimized (Recommended) |
| Stationary Phase | C18 (Octadecyl), 5 µm Fully Porous | Phenyl-Hexyl, 2.7 µm Core-Shell |
| Separation Mechanism | Hydrophobic Interaction only | Hydrophobicity + |
| Isomer Selectivity | Poor. Co-elution of 2,4-dichloro and 2,6-dichloro isomers is common. | High. The electron-deficient aromatic ring of the analyte interacts strongly with the phenyl phase. |
| Run Time | 25–30 minutes | 8–12 minutes |
| Sensitivity (LOQ) | ~0.05% (Area) | ~0.01% (Area) due to sharper peaks |
| Solvent Compatibility | High | High (Methanol enhances |
Why Method B Wins
The poly-halogenated ring of Intermediate-A is electron-deficient. A standard C18 column interacts only with the hydrophobic bulk of the molecule. A Phenyl-Hexyl phase, however, engages in
Impurity Profile & Fate Mapping
Understanding the origin of impurities is a prerequisite for validation.[1]
Figure 1: Impurity Fate Mapping. Note that Impurity D (Regioisomer) is carried over from the starting material synthesis and is the hardest to separate.
Experimental Protocols
Sample Preparation (Critical)
Warning: The analyte is an alkylating agent (Lachrymator). Handle in a fume hood.
-
Diluent: Acetonitrile (ACN).[2]
-
Rationale: Avoid Methanol as the primary diluent. Alpha-chloro ketones can undergo slow solvolysis in methanol to form alpha-methoxy impurities, creating false positives during stability testing.
-
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
-
Procedure: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in 20 mL ACN. Sonicate for 5 mins (maintain temp < 25°C). Make up to volume.
Chromatographic Conditions (Method B)[8][9]
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class)
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents hydrolysis).
-
Mobile Phase B: Methanol (Promotes
- selectivity better than ACN). -
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
-
Detection: UV at 240 nm (max) and 220 nm (for impurities).
-
Gradient:
-
0.0 min: 40% B
-
8.0 min: 85% B
-
10.0 min: 85% B
-
10.1 min: 40% B
-
13.0 min: Stop
-
Validation Data (Representative)
The following data represents typical validation results for this method, adhering to ICH Q2(R2) guidelines.
Specificity (Stress Testing)
Samples were subjected to stress conditions to ensure the method is stability-indicating.
| Stress Condition | Time/Temp | Degradation % | Peak Purity (Purity Angle < Threshold) |
| Acid (0.1N HCl) | 24h / 60°C | 2.5% | Pass |
| Base (0.1N NaOH) | 1h / RT | 95.0% (Rapid Hydrolysis) | Pass |
| Oxidation (3% H2O2) | 4h / RT | 1.2% | Pass |
| Thermal (Solid) | 7 days / 80°C | < 0.5% | Pass |
Insight: The compound is extremely labile to base, rapidly forming the alpha-hydroxy derivative (Impurity C). The method successfully resolves this degradation product (RRT ~0.65) from the main peak.
Linearity & Range
Evaluated from LOQ to 150% of the specification limit (0.15% nominal).
| Analyte | Range (µg/mL) | R² (Correlation) | Slope |
| Intermediate-A | 0.5 – 750 | 0.9998 | 12540 |
| Impurity A (SM) | 0.05 – 7.5 | 0.9995 | 11800 |
| Impurity D (Isomer) | 0.05 – 7.5 | 0.9992 | 12100 |
Accuracy (Recovery)
Spiked into the matrix at LOQ, 100%, and 150% levels.
| Impurity | Level | % Recovery (Mean, n=3) | % RSD |
| Impurity A | LOQ | 98.5% | 2.1% |
| 100% | 100.2% | 0.8% | |
| Impurity D | LOQ | 96.8% | 2.5% |
| 100% | 99.1% | 1.1% |
Validation Workflow Logic
To ensure the method is self-validating, follow this decision logic during implementation.
Figure 2: Validation Decision Tree. The critical control point is the resolution between the Regioisomer (Impurity D) and the Main Peak.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Pfizer Inc. (2017). Crizotinib Preparation Method. US Patent US9604966B2. (Describes the synthesis and key intermediates including the fluorophenyl ethanone derivatives). Link
-
Phenomenex. (2018). Technical Note: Selectivity of Phenyl-Hexyl Phases for Halogenated Aromatics. (General reference for stationary phase mechanism). Link
-
Yathirajan, H. S., et al. (2011). Crystal structure of (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E. (Provides structural data on the 2,6-dichloro-3-fluoro moiety). Link
-
BenchChem. (2025).[2][3] Analytical methods for the validation of alpha-halo acetophenones. (General guidance on alpha-halo ketone stability). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Executive Hazard Analysis: The "Dual Threat"
Handling 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (an intermediate often associated with ALK inhibitors like Crizotinib) presents a specific "dual threat" profile that standard laboratory safety training often overlooks.
-
Potent Lachrymator: As an
-chloro ketone, this compound is structurally analogous to Phenacyl Chloride (CN gas). It chemically attacks the TRPA1 ion channels in mucous membranes, causing immediate, debilitating pain and tearing. Standard safety goggles are insufficient because vapors can bypass seals and penetrate skin pores.[1] -
Alkylating Agent: The electrophilic
-carbon is highly susceptible to nucleophilic attack ( ). Biologically, this means it can alkylate DNA and proteins, posing a severe skin sensitization and potential mutagenic risk.
Core Directive: Treat this compound not just as a toxic solid, but as a contact weapon . Total containment is the only acceptable operational standard.
Personal Protective Equipment (PPE) Matrix
The "Solvation Fallacy" of Nitrile
Do not rely on standard laboratory nitrile gloves for primary protection. Halogenated ketones possess a unique solvency profile that can permeate thin nitrile (< 6 mil) in under 2 minutes. Once the chemical permeates the glove, the occlusion effect increases the rate of dermal absorption and chemical burn severity.
Glove Compatibility & Selection Table
| Material | Rating | Breakthrough Time | Scientific Rationale |
| Laminate Film (Silver Shield/4H) | Recommended | > 480 min | Multi-layer polymer construction prevents permeation by both the halogenated and ketone moieties. |
| Butyl Rubber | Conditional | > 60 min | Good resistance to ketones, but variable resistance to the halogenated fraction. Use only if laminate is unavailable. |
| Standard Nitrile (4 mil) | FORBIDDEN | < 2 min | Rapid permeation. The material swells and degrades, trapping the lachrymator against the skin. |
| Double Nitrile (High Cuff) | Splash Only | ~ 5-10 min | Acceptable only as an outer layer over Laminate liners to provide grip/dexterity. |
Respiratory & Eye Defense[1][2][3]
-
Primary Barrier: Chemical Fume Hood (Certified Face Velocity: 100 fpm).
-
Secondary Barrier (If outside hood): Full-face air-purifying respirator (APF 50) equipped with OV/AG (Organic Vapor / Acid Gas) cartridges.
-
Why Acid Gas? In the presence of ambient moisture,
-chloro ketones can slowly hydrolyze to release Hydrogen Chloride (HCl) gas.
-
Operational Workflow: The "Zero-Exposure" Protocol
A. Weighing & Transfer
The most critical moment for exposure is the transfer of solid material, where static charge can aerosolize micro-particles.
-
Static Control: Use an anti-static gun on the weighing boat and spatula before touching the solid.
-
The "Coffin" Method:
-
Place the receiving flask and the weighing boat inside a secondary containment tray.
-
Perform all weighing strictly inside the fume hood.
-
Never remove the solid from the hood. If transport is necessary, dissolve the solid in the reaction solvent (e.g., DCM or Toluene) inside the hood, seal the flask, and transport as a solution. Solutions have significantly lower vapor pressure and aerosol potential than the neat solid.
-
B. Reaction Monitoring
Avoid pulling aliquots with open pipettes. Use a closed-loop sampling system or positive-pressure cannulation to transfer reaction mixture directly into quenched HPLC vials.
Deactivation & Waste Disposal Logic
Do not dispose of the active compound directly into halogenated waste. The lachrymatory potential remains active in the waste drum, endangering waste handlers. You must chemically quench the electrophilic center first.
Chemical Quenching Protocol
The objective is to destroy the alkylating
-
Quenching Agent: Aqueous Sodium Thiosulfate (
) or dilute Ammonium Hydroxide. -
Mechanism: Thiosulfate attacks the
-carbon, displacing the Chloride ion. The resulting thiosulfate adduct is water-soluble and non-volatile.
Step-by-Step Quench:
-
Dilute the waste stream with an inert solvent (Ethanol or Acetone).
-
Slowly add 10% Aqueous Sodium Thiosulfate solution (1.5 molar equivalents relative to the ketone).
-
Stir for 30 minutes.
-
Check pH; ensure it remains neutral to slightly basic.
-
Dispose of the resulting mixture as Non-Hazardous Aqueous Waste (or Solvent Waste depending on organic content), clearly labeled "Deactivated Lachrymator."
Visualized Safety Logic
Figure 1: Hierarchy of Defense & PPE Selection
This decision tree illustrates the "Defense in Depth" strategy required for lachrymators.
Caption: PPE Decision Matrix prioritizing engineering controls. Note the mandatory use of Laminate gloves regardless of ventilation status.
Figure 2: Decontamination & Quenching Workflow
A self-validating loop to ensure the hazard is neutralized before disposal.
Caption: The "Quench Loop" ensures no active alkylating agent enters the waste stream, protecting downstream waste management personnel.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
